molecular formula C10H8F2N4O B15557727 Rufinamide-15N,D2 CAS No. 2012598-91-1

Rufinamide-15N,D2

Katalognummer: B15557727
CAS-Nummer: 2012598-91-1
Molekulargewicht: 241.20 g/mol
InChI-Schlüssel: POGQSBRIGCQNEG-RPVANBMVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rufinamide-15N,D2 is a useful research compound. Its molecular formula is C10H8F2N4O and its molecular weight is 241.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-[dideuterio-(2,6-difluorophenyl)methyl]triazole-4-(15N)carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N4O/c11-7-2-1-3-8(12)6(7)4-16-5-9(10(13)17)14-15-16/h1-3,5H,4H2,(H2,13,17)/i4D2,13+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGQSBRIGCQNEG-RPVANBMVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=C(C=CC=C1F)F)N2C=C(N=N2)C(=O)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Isotopic Purity and Analysis of Rufinamide-15N,D2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity, analysis, and relevant biological context of Rufinamide-15N,D2, an isotopically labeled version of the antiepileptic drug Rufinamide. This document is intended to serve as a resource for professionals in drug development and research who utilize stable isotope-labeled compounds for pharmacokinetic, metabolic, and bioanalytical studies.

Quantitative Data Summary

While a specific Certificate of Analysis for this compound detailing its exact isotopic purity is not publicly available, the following table summarizes the typical specifications and physicochemical properties gathered from various suppliers and analytical literature. The isotopic purity of stable isotope-labeled standards is a critical parameter, and its determination is crucial for the accuracy of quantitative bioanalytical assays.

ParameterValue/SpecificationSource
Chemical Formula C₁₀H₆D₂F₂N₃¹⁵NO[1]
Molecular Weight 241.20 g/mol [1]
Unlabeled CAS No. 106308-44-5[1]
Labeled CAS No. 1795037-48-7[1]
Chemical Purity >98% (typically by HPLC)Inferred from supplier data
Isotopic Purity Not specified, requires experimental determinationN/A
Isotopic Enrichment Not specified, requires experimental determinationN/A

Experimental Protocols

The precise determination of isotopic purity is paramount for the use of this compound as an internal standard in quantitative mass spectrometry. Below are detailed methodologies for the determination of isotopic purity and a general synthetic approach inferred from the synthesis of unlabeled Rufinamide.

Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HR-MS)

This protocol describes a general method for assessing the isotopic enrichment of this compound using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), a technique widely employed for its accuracy and sensitivity in distinguishing between isotopologues.[2][3]

Objective: To determine the percentage of Rufinamide molecules that are correctly labeled with both deuterium (B1214612) (D2) and nitrogen-15 (B135050) (15N).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)

  • C18 reverse-phase HPLC column

Reagents:

  • This compound sample

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid (optional, for mobile phase modification)

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

    • Further dilute the stock solution with the initial mobile phase composition to a working concentration suitable for MS analysis (e.g., 1 µg/mL).

  • LC-HRMS Analysis:

    • Chromatographic Separation:

      • Equilibrate the C18 column with the initial mobile phase (e.g., a mixture of water and acetonitrile with 0.1% formic acid).

      • Inject a small volume (e.g., 5 µL) of the prepared sample.

      • Elute the analyte using a gradient or isocratic method to ensure separation from any potential impurities.

    • Mass Spectrometric Detection:

      • Acquire data in positive ion mode using electrospray ionization (ESI).

      • Perform a full scan analysis over a mass range that includes the expected m/z values of the labeled and unlabeled Rufinamide.

      • Ensure the mass spectrometer is calibrated and operating at a high resolution to resolve the isotopic peaks.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to Rufinamide.

    • Extract the mass spectrum for this peak.

    • Identify the ion corresponding to the protonated molecule [M+H]⁺ of this compound (expected m/z ≈ 242.08).

    • Identify and integrate the peak areas for the ions corresponding to all significant isotopologues, including:

      • Unlabeled Rufinamide ([M+H]⁺, m/z ≈ 239.08)

      • Partially labeled species (e.g., Rufinamide-15N, Rufinamide-D1, Rufinamide-D2)

      • The fully labeled this compound

    • Correct the observed peak areas for the natural abundance of isotopes (e.g., ¹³C).

    • Calculate the isotopic purity as the percentage of the peak area of the fully labeled species relative to the sum of the peak areas of all Rufinamide-related species.

Synthesis of Rufinamide (General Approach)

While a specific protocol for this compound is not publicly available, its synthesis would follow the general principles of unlabeled Rufinamide synthesis, incorporating isotopically labeled precursors. The most common synthetic routes involve a 1,3-dipolar cycloaddition reaction.[4][5]

Key Steps (Inferred for Labeled Synthesis):

  • Preparation of Labeled 2,6-Difluorobenzyl Azide (B81097): This would likely be synthesized from a deuterated 2,6-difluorobenzyl halide (e.g., 2,6-difluorobenzyl-d2 bromide) and an azide source.

  • Cycloaddition: The labeled benzyl (B1604629) azide would be reacted with a suitable propiolate derivative, such as methyl propiolate, to form the triazole ring.

  • Amidation: The resulting ester is then amidated using a ¹⁵N-labeled ammonia (B1221849) source (e.g., ¹⁵NH₃) to yield the final product, this compound.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Rufinamide

Rufinamide's primary mechanism of action as an antiepileptic drug is the modulation of voltage-gated sodium channels (VGSCs). It stabilizes the inactive state of these channels, which reduces the sustained high-frequency firing of neurons that is characteristic of seizures.

Rufinamide_MoA cluster_Neuron Presynaptic Neuron ActionPotential Action Potential Propagation VGSC_active Voltage-Gated Na+ Channel (Active) ActionPotential->VGSC_active Depolarization VGSC_inactive Voltage-Gated Na+ Channel (Inactive) VGSC_active->VGSC_inactive Inactivation RepetitiveFiring Sustained Repetitive Neuronal Firing VGSC_active->RepetitiveFiring VGSC_inactive->VGSC_active Recovery SeizureActivity Seizure Activity RepetitiveFiring->SeizureActivity Leads to Rufinamide Rufinamide Rufinamide->VGSC_inactive Prolongs Inactive State QC_Workflow cluster_QC Quality Control of Labeled Standard Receive Receive this compound Identity Identity Confirmation (e.g., by MS, NMR) Receive->Identity ChemicalPurity Chemical Purity (e.g., by HPLC-UV) Identity->ChemicalPurity IsotopicPurity Isotopic Purity (by HR-MS) ChemicalPurity->IsotopicPurity Concentration Accurate Concentration Determination IsotopicPurity->Concentration Stability Stability Assessment (Freeze-thaw, bench-top) Concentration->Stability Documentation Documentation (Certificate of Analysis) Stability->Documentation Use Use as Internal Standard in Bioanalytical Assays Documentation->Use Release for Use

References

Synthesis and Characterization of Rufinamide-15N,D2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the isotopically labeled internal standard, Rufinamide-15N,D2. Rufinamide (B1680269) is an antiepileptic drug utilized in the treatment of seizures associated with Lennox-Gastaut syndrome. The use of stable isotope-labeled internal standards is crucial for the accurate quantification of rufinamide in biological matrices during pharmacokinetic and metabolic studies. This document outlines a proposed synthetic pathway for this compound, based on established synthetic routes for rufinamide and general methods for isotopic labeling. Furthermore, it details the analytical techniques employed for its characterization, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Due to the limited availability of public data on the synthesis and characterization of this specific labeled compound, this guide combines documented information on unlabeled rufinamide with established principles of isotopic labeling to provide a thorough resource for researchers.

Introduction

Rufinamide, chemically known as 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide, is a triazole derivative with anticonvulsant properties. Its mechanism of action is believed to involve the modulation of voltage-gated sodium channels in the brain. For robust clinical and preclinical development, accurate bioanalytical methods are essential. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative analysis using mass spectrometry, as they exhibit similar physicochemical properties to the analyte but are distinguishable by their mass. This guide details the synthesis and characterization of this compound, providing researchers with the necessary information for its preparation and analytical application.

Synthesis of this compound

The synthesis of this compound involves the incorporation of two deuterium (B1214612) atoms at the benzylic position and one nitrogen-15 (B135050) atom in the carboxamide group. The proposed synthetic route is a multi-step process starting from isotopically labeled precursors.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a convergent synthesis strategy, culminating in a 1,3-dipolar cycloaddition reaction. The key isotopically labeled intermediates are 2,6-difluorobenzyl-d2-azide and propiolamide-15N.

Synthesis_Pathway cluster_0 Synthesis of 2,6-Difluorobenzyl-d2 Bromide cluster_1 Synthesis of 2,6-Difluorobenzyl-d2 Azide (B81097) cluster_2 Synthesis of Propiolamide-15N cluster_3 Final Cycloaddition A 2,6-Difluorobenzaldehyde (B1295200) B 2,6-Difluorobenzyl-d2-alcohol A->B NaBD4, MeOH C 2,6-Difluorobenzyl-d2 Bromide B->C PBr3 or CBr4, PPh3 D 2,6-Difluorobenzyl-d2 Bromide E 2,6-Difluorobenzyl-d2 Azide D->E NaN3, DMF F Propiolic Acid G Propioloyl Chloride F->G SOCl2 H Propiolamide-15N G->H 15NH4Cl, Base I 2,6-Difluorobenzyl-d2 Azide K This compound I->K J Propiolamide-15N J->K Heat, Toluene (B28343)

Proposed synthetic pathway for this compound.
Experimental Protocols

Step 1: Synthesis of 2,6-Difluorobenzyl-d2 Bromide

  • Reduction of 2,6-Difluorobenzaldehyde: To a solution of 2,6-difluorobenzaldehyde in methanol, sodium borodeuteride (NaBD4) is added portion-wise at 0 °C. The reaction is stirred at room temperature until complete. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated to yield 2,6-difluorobenzyl-d2-alcohol.

  • Bromination of 2,6-Difluorobenzyl-d2-alcohol: The deuterated alcohol is dissolved in a suitable solvent like diethyl ether. Phosphorus tribromide (PBr3) is added dropwise at 0 °C. The reaction is then warmed to room temperature and stirred until the starting material is consumed. The reaction is quenched with water, and the product is extracted with diethyl ether. The organic layer is washed, dried, and concentrated to give 2,6-difluorobenzyl-d2 bromide.

Step 2: Synthesis of 2,6-Difluorobenzyl-d2 Azide

  • To a solution of 2,6-difluorobenzyl-d2 bromide in dimethylformamide (DMF), sodium azide (NaN3) is added. The mixture is heated and stirred. After completion, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield 2,6-difluorobenzyl-d2 azide.

Step 3: Synthesis of Propiolamide-15N

  • Formation of Propioloyl Chloride: Propiolic acid is reacted with thionyl chloride (SOCl2) to form propioloyl chloride. The excess thionyl chloride is removed by distillation.

  • Amidation with 15N-Ammonia: The freshly prepared propioloyl chloride is added to a solution of 15N-labeled ammonium (B1175870) chloride (15NH4Cl) and a base (e.g., triethylamine) in a suitable solvent at low temperature. The reaction mixture is stirred, and upon completion, the product, propiolamide-15N, is isolated and purified.

Step 4: 1,3-Dipolar Cycloaddition

  • A solution of 2,6-difluorobenzyl-d2 azide and propiolamide-15N in a high-boiling solvent such as toluene is heated to reflux. The reaction progress is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford this compound.

Characterization of this compound

The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

Mass Spectrometry

Mass spectrometry is a primary technique for confirming the molecular weight and isotopic incorporation.

Table 1: Mass Spectrometry Data for Rufinamide and this compound

CompoundMolecular FormulaExact Mass (Da)[M+H]+ (m/z)
RufinamideC10H8F2N4O238.0666239.0739
This compoundC10H6D2F2N3(15N)O241.0844242.0917

Note: The expected [M+H]+ for this compound is 3 mass units higher than that of unlabeled Rufinamide.

A high-resolution mass spectrum would be required to confirm the elemental composition and isotopic purity. The isotopic distribution pattern will show a significant M+3 peak corresponding to the desired labeled compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the positions of the isotopic labels.

Table 2: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
Methylene (B1212753) (-CH2-)Not Applicable~46The ¹H signal will be absent due to deuteration. The ¹³C signal will be a triplet due to coupling with deuterium.
Triazole-H~8.2~125
Aromatic-H~7.0-7.4~112, ~129, ~161Complex multiplet for protons.
Amide (-CONH2)~7.6, ~7.8~162The ¹H signals will be doublets due to coupling with ¹⁵N. The ¹³C signal will be a doublet due to coupling with ¹⁵N.

Note: Predicted chemical shifts are based on data for unlabeled Rufinamide and may vary slightly. The key diagnostic features are the absence of the methylene proton signal and the splitting of the amide proton and carbon signals due to the ¹⁵N label.

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection should be used to determine the chemical and radiochemical purity of the synthesized this compound. A typical reverse-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer.

Table 3: Example HPLC Method Parameters

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (Gradient)
Flow Rate1.0 mL/min
DetectionUV at 210 nm or MS
Injection Volume10 µL

Experimental and Analytical Workflow

The following diagram illustrates the overall workflow for the synthesis and characterization of this compound.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization S1 Synthesis of Labeled Precursors (2,6-Difluorobenzyl-d2 Bromide & Propiolamide-15N) S2 Azide Formation S1->S2 S3 1,3-Dipolar Cycloaddition S2->S3 S4 Purification (Column Chromatography/Recrystallization) S3->S4 C1 Mass Spectrometry (HRMS for Exact Mass & Isotopic Purity) S4->C1 Characterize Final Product C2 NMR Spectroscopy (1H, 13C, 15N for Structural Confirmation) S4->C2 C3 HPLC Analysis (Chemical & Radiochemical Purity) S4->C3 Final Qualified this compound Internal Standard C1->Final C2->Final C3->Final

Overall workflow for the synthesis and characterization.

Conclusion

This technical guide presents a plausible and detailed approach for the synthesis and characterization of this compound. While specific proprietary data for the synthesis of this labeled compound is not publicly available, the proposed pathway is based on well-established chemical principles and published methods for the synthesis of rufinamide and other isotopically labeled compounds. The characterization methods described are standard analytical techniques that will ensure the identity, purity, and isotopic enrichment of the final product, making it a suitable internal standard for demanding bioanalytical applications in drug development. Researchers undertaking this synthesis should perform careful optimization and thorough characterization at each step to ensure the quality of the final product.

An In-Depth Technical Guide to the Chemical and Physical Properties of Rufinamide-15N,D2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of Rufinamide-15N,D2, an isotopically labeled version of the antiepileptic drug Rufinamide (B1680269). This document is intended to serve as a valuable resource for professionals in research and development, offering detailed data, experimental methodologies, and visualizations to support scientific inquiry and drug development processes.

Chemical Properties

This compound is a stable isotope-labeled analog of Rufinamide, a triazole derivative used in the treatment of seizures associated with Lennox-Gastaut syndrome. The isotopic labeling, which involves the incorporation of one nitrogen-15 (B135050) (¹⁵N) and two deuterium (B1214612) (D or ²H) atoms, renders the molecule distinguishable by mass spectrometry, making it an invaluable tool in pharmacokinetic and metabolic studies.

The fundamental chemical identifiers and properties of this compound are summarized in the table below.

PropertyValue
Chemical Name 1-[(2,6-difluorophenyl)methyl-d2]-1H-1,2,3-triazole-4-carboxamide-¹⁵N
CAS Number 1795037-48-7[1]
Molecular Formula C₁₀H₆D₂F₂N₃¹⁵NO[2]
Molecular Weight 241.20 g/mol [2]
SMILES O=C(C1=CN(CC2=C(F)C=CC=C2F)N=N1)[15NH2]
InChI InChI=1S/C10H8F2N4O/c11-7-2-1-3-8(12)6(7)4-16-5-9(10(13)17)14-15-16/h1-3,5H,4H2,(H2,13,17)/i4D2,13+1

Physical Properties

The physical properties of this compound are expected to be very similar to those of the unlabeled Rufinamide. Isotopic substitution with deuterium and nitrogen-15 typically has a negligible effect on macroscopic physical properties such as melting point and solubility.

PropertyValue (for unlabeled Rufinamide)
Melting Point 232-234 °C
Solubility Water: Practically insolubleDMSO: ~10 mg/mLDimethylformamide (DMF): ~2 mg/mL
LogP 1.04
pKa Not ionizable in the physiological pH range

Experimental Protocols

Synthesis of this compound

Conceptual Synthetic Workflow:

G cluster_0 Preparation of Labeled Precursors cluster_1 Final Assembly 2_6_difluorobenzaldehyde 2,6-Difluorobenzaldehyde deuterated_benzyl_alcohol 2,6-Difluorobenzyl-d2-alcohol 2_6_difluorobenzaldehyde->deuterated_benzyl_alcohol Reduction deuterated_borohydride Deuterated Reducing Agent (e.g., NaBD4) deuterated_borohydride->deuterated_benzyl_alcohol deuterated_benzyl_bromide 2,6-Difluorobenzyl-d2-bromide deuterated_benzyl_alcohol->deuterated_benzyl_bromide Bromination brominating_agent Brominating Agent (e.g., PBr3) brominating_agent->deuterated_benzyl_bromide azide_formation Azide (B81097) Formation deuterated_benzyl_bromide->azide_formation 15N_ammonia ¹⁵N-Ammonia 15N_amide Ethyl 1H-1,2,3-triazole-4-carboxylate-¹⁵N-amide 15N_ammonia->15N_amide Aminolysis ester Ethyl Propiolate ester->15N_amide cycloaddition [3+2] Cycloaddition 15N_amide->cycloaddition azide_formation->cycloaddition rufinamide_15N_D2 This compound cycloaddition->rufinamide_15N_D2

Conceptual synthesis workflow for this compound.

Step 1: Synthesis of 2,6-Difluorobenzyl-d2-bromide

  • Reduction: 2,6-Difluorobenzaldehyde is reduced using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), to yield 2,6-difluorobenzyl-d2-alcohol. The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol.

  • Bromination: The resulting deuterated alcohol is then converted to the corresponding bromide using a brominating agent like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Step 2: Synthesis of ¹⁵N-labeled 1H-1,2,3-triazole-4-carboxamide

This precursor can be synthesized through various routes. A common method involves the reaction of an appropriate azide with an acetylene (B1199291) derivative, followed by amidation with ¹⁵N-labeled ammonia.

Step 3: Final Assembly

  • Azide Formation: 2,6-Difluorobenzyl-d2-bromide is reacted with sodium azide to form 2,6-difluorobenzyl-d2-azide.

  • Cycloaddition: The deuterated azide undergoes a [3+2] cycloaddition reaction with the ¹⁵N-labeled 1H-1,2,3-triazole-4-carboxamide precursor to yield the final product, this compound.

Analytical Methods for Characterization and Quantification

High-Performance Liquid Chromatography (HPLC)

A common analytical technique for the purification and quantification of Rufinamide and its labeled analogs is reverse-phase HPLC.

Typical HPLC Method Parameters:

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol)
Flow Rate 1.0 mL/min
Detection UV at 210 nm or 293 nm
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 30 °C)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the quantification of this compound, particularly in biological matrices. The isotopic labeling allows for its use as an internal standard for the accurate quantification of unlabeled Rufinamide.

Typical LC-MS/MS Method Parameters:

ParameterCondition
Chromatography Similar to HPLC conditions, often with a faster gradient to reduce run time.
Ionization Mode Electrospray Ionization (ESI) in positive mode.
Mass Analyzer Triple quadrupole or high-resolution mass spectrometer.
MRM Transitions For Rufinamide: m/z 239.1 → 127.1For this compound: m/z 242.1 → 129.1 (predicted)

Mechanism of Action

The primary mechanism of action of Rufinamide is the modulation of voltage-gated sodium channels in the brain. By prolonging the inactive state of these channels, Rufinamide limits the sustained, high-frequency firing of neurons that is characteristic of seizure activity.[3]

G Neuron Neuron Sodium_Channel Voltage-Gated Sodium Channel Neuron->Sodium_Channel Contains Inactive_State Prolonged Inactive State Sodium_Channel->Inactive_State Promotes Rufinamide This compound Rufinamide->Sodium_Channel Binds to Reduced_Firing Reduced Neuronal High-Frequency Firing Inactive_State->Reduced_Firing Leads to Seizure_Suppression Seizure Suppression Reduced_Firing->Seizure_Suppression Results in

Mechanism of action of Rufinamide.

This guide provides a foundational understanding of the chemical and physical properties of this compound. For more specific applications and in-depth analytical data, consulting the certificate of analysis from the supplier and relevant scientific literature is recommended.

References

The Strategic Application of Rufinamide-15N,D2 in Preclinical Pharmacokinetic Profiling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of the stable isotope-labeled compound, Rufinamide-15N,D2, in preclinical pharmacokinetic (PK) studies. The integration of stable isotopes into drug development pipelines offers significant advantages in efficiency, accuracy, and the reduction of animal use. This document outlines the core principles, experimental methodologies, and data interpretation when employing this compound for the preclinical assessment of rufinamide (B1680269), an established antiepileptic drug.

Introduction to Rufinamide and the Role of Stable Isotope Labeling

Rufinamide is an anticonvulsant medication primarily used as an adjunctive treatment for seizures associated with Lennox-Gastaut syndrome.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for its safe and effective use. Preclinical pharmacokinetic studies are fundamental in establishing this profile.

The use of stable isotope-labeled (SIL) compounds, such as this compound, has become a powerful tool in drug metabolism and pharmacokinetic (DMPK) studies.[2][3][4] These labeled compounds are chemically identical to the parent drug but contain heavier isotopes (e.g., ¹⁵N, ²H or D) that do not emit radiation.[3] This key characteristic allows for their differentiation from the unlabeled drug by mass spectrometry, enabling more sophisticated and efficient study designs.

Key Advantages of Using this compound:

  • Co-administration Studies (Cassette Dosing): Allows for the simultaneous administration of the labeled and unlabeled drug, or multiple drug candidates, reducing the number of animals required and minimizing biological variability.[5][6][7]

  • Absolute Bioavailability Studies: A single intravenous dose of the labeled drug can be administered concurrently with an oral dose of the unlabeled drug to determine absolute bioavailability in a single experiment.

  • Metabolite Identification and Quantification: Facilitates the tracking and quantification of metabolites by distinguishing between the administered drug and its metabolic products.

  • Reduced Analytical Interference: The distinct mass of the labeled compound minimizes interference from endogenous compounds or metabolites during bioanalysis.

Synthesis of this compound

A plausible synthetic approach would adapt known synthetic routes of rufinamide, which often involve a 1,3-dipolar cycloaddition reaction.[8] The introduction of the stable isotopes could be achieved by using appropriately labeled starting materials. For instance, a deuterated benzyl (B1604629) halide and a ¹⁵N-labeled azide (B81097) could be employed in the initial steps of the synthesis.

Preclinical Pharmacokinetic Study Design

A typical preclinical pharmacokinetic study of rufinamide utilizing this compound would involve the following key stages:

Animal Models

The choice of animal model is crucial and should be relevant to the intended human population. Common models for pharmacokinetic studies include rats and dogs.

Dosing and Administration

This compound can be administered via various routes, most commonly oral (PO) and intravenous (IV), to assess oral bioavailability and clearance.

Sample Collection

Blood samples are collected at predetermined time points post-administration to capture the absorption, distribution, and elimination phases of the drug. Plasma is then separated and stored frozen until analysis.

Bioanalysis

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the simultaneous quantification of rufinamide and this compound in plasma samples.[9] This technique offers the high selectivity and sensitivity required to differentiate and accurately measure the concentrations of the labeled and unlabeled compounds.

Experimental Protocols

Absolute Bioavailability Study Protocol

This protocol outlines a "cassette" or simultaneous dosing approach to determine the absolute bioavailability of rufinamide.

  • Animal Preparation: Fasted male Sprague-Dawley rats (n=5 per group) are used.

  • Dosing:

    • Administer an oral dose of unlabeled rufinamide (e.g., 10 mg/kg) formulated in a suitable vehicle.

    • Simultaneously, administer an intravenous dose of this compound (e.g., 1 mg/kg) via the tail vein.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein at pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentrations of both rufinamide and this compound.

Bioanalytical Method: LC-MS/MS
  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

  • Chromatography: A reverse-phase C18 column is typically used for separation.[9]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific mass transitions for rufinamide and this compound.

Data Presentation and Pharmacokinetic Parameters

The plasma concentration-time data for both the labeled and unlabeled rufinamide are used to calculate key pharmacokinetic parameters. Non-compartmental analysis is a common method for this purpose.

Table 1: Key Pharmacokinetic Parameters for Rufinamide

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F (%) Absolute bioavailability

Table 2: Representative Pharmacokinetic Data of Rufinamide (Oral Administration)

ParameterValue
Bioavailability ~85%
Tmax 4-6 hours
Protein Binding 34%
Half-life 6-10 hours

Note: These are general values for rufinamide and may vary depending on the study conditions.

Visualization of Experimental Workflow and Metabolic Pathway

Experimental Workflow

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment animal_prep Animal Preparation (Fasted Rats) dosing Simultaneous Dosing (PO and IV) animal_prep->dosing dose_prep Dose Preparation (Unlabeled PO, Labeled IV) dose_prep->dosing sampling Serial Blood Sampling (0-24h) dosing->sampling plasma_sep Plasma Separation sampling->plasma_sep bioanalysis LC-MS/MS Bioanalysis plasma_sep->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis reporting Data Reporting pk_analysis->reporting

Caption: Preclinical PK study workflow using this compound.

Rufinamide Metabolism

Rufinamide is primarily metabolized by carboxylesterases to an inactive carboxylic acid derivative, CGP 47292.[10] It is not significantly metabolized by cytochrome P450 enzymes.

rufinamide_metabolism rufinamide Rufinamide enzyme Carboxylesterases (Hydrolysis) rufinamide->enzyme metabolite CGP 47292 (Inactive Carboxylic Acid) excretion Renal Excretion metabolite->excretion enzyme->metabolite

Caption: Primary metabolic pathway of Rufinamide.

Conclusion

The use of this compound in preclinical pharmacokinetic studies represents a significant advancement in the efficiency and precision of drug development research. By leveraging the power of stable isotope labeling and modern bioanalytical techniques like LC-MS/MS, researchers can obtain high-quality pharmacokinetic data while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing. This technical guide provides a foundational framework for the design, execution, and interpretation of such studies, empowering scientists to make more informed decisions in the journey of drug discovery and development.

References

Navigating the Regulatory Landscape: A Technical Guide to the Use of Stable Isotope-Labeled Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rigorous field of drug development and clinical research, the accuracy and reliability of bioanalytical data are paramount. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines to ensure the quality and integrity of data submitted for regulatory approval. A cornerstone of these guidelines is the robust validation of bioanalytical methods, with a particular emphasis on the use of appropriate internal standards. This technical guide provides an in-depth overview of the regulatory guidelines for using stable isotope-labeled internal standards (SIL-ISs), complete with quantitative acceptance criteria, detailed experimental protocols, and visual workflows to aid in comprehension and compliance.

The Gold Standard: Why Regulatory Agencies Prefer Stable Isotope-Labeled Internal Standards

The use of an internal standard (IS) is fundamental in quantitative bioanalysis to correct for variability inherent in the analytical process, such as sample preparation and instrument response. Among the various types of internal standards, SIL-ISs are unequivocally recognized as the "gold standard," especially for mass spectrometry-based assays. This preference is formally articulated in the harmonized International Council for Harmonisation (ICH) M10 guideline, which has been adopted by both the FDA and EMA.

A SIL-IS is a synthetic version of the analyte in which one or more atoms have been replaced with a stable, heavier isotope (e.g., ²H, ¹³C, ¹⁵N). This structural near-identity ensures that the SIL-IS and the analyte exhibit nearly identical physicochemical properties. Consequently, they co-elute during chromatography and experience similar extraction recovery and matrix effects, leading to more accurate and precise quantification of the analyte.

Core Regulatory Principles and Quality Attributes

Regulatory guidelines emphasize several key quality attributes for SIL-ISs to ensure the reliability of bioanalytical data.

1. Isotopic Purity and Identity: The SIL-IS must have high isotopic purity and be free from the unlabeled analyte. The presence of the unlabeled analyte in the SIL-IS can lead to an overestimation of the analyte concentration in the study samples. A Certificate of Analysis (CoA) for the SIL-IS should be obtained, providing information on its chemical and isotopic purity.

2. Stability: The isotopic label must be stable and not undergo exchange with unlabeled atoms during sample storage, preparation, and analysis. Deuterium labels, for instance, should be placed in non-exchangeable positions on the molecule. The stability of the SIL-IS should be evaluated under various conditions, mirroring those of the study samples.

3. Mass Difference: A sufficient mass difference between the analyte and the SIL-IS is crucial to prevent spectral overlap in mass spectrometry. Generally, a mass difference of three or more mass units is recommended for small molecules.

4. Absence of Matrix Effects: The SIL-IS should ideally compensate for any matrix effects, which are the suppression or enhancement of ionization of the analyte by co-eluting components from the biological matrix.

Quantitative Acceptance Criteria for Bioanalytical Method Validation

The ICH M10 guideline provides a harmonized set of acceptance criteria for the validation of bioanalytical methods. These criteria are designed to ensure that the method is accurate, precise, and reliable for its intended purpose. The following tables summarize the key quantitative acceptance criteria for chromatographic assays.

Validation Parameter Acceptance Criteria ICH M10 Reference
Calibration Curve
RangeDefined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).Section 3.2.4
StandardsA minimum of six non-zero concentration levels.Section 3.2.4
AccuracyBack-calculated concentrations of calibration standards must be within ±15% of the nominal value (±20% at the LLOQ).Section 3.2.4
RegressionAt least 75% of the calibration standards must meet the accuracy criteria.Section 3.2.4
Accuracy and Precision
Within-RunFor Quality Control (QC) samples at a minimum of four concentration levels (LLOQ, low, medium, and high), the mean concentration should be within ±15% of the nominal value (±20% at LLOQ). The precision (Coefficient of Variation, CV) should not exceed 15% (20% at LLOQ).Section 3.2.5
Between-RunAssessed by analyzing at least three batches on at least two different days. The mean concentration should be within ±15% of the nominal value (±20% at LLOQ). The CV should not exceed 15% (20% at LLOQ).Section 3.2.5
Matrix Effect The CV of the IS-normalized matrix factor across at least six different lots of the biological matrix should not be greater than 15%.Section 3.2.3
Recovery While no specific acceptance criteria are mandated by the FDA or EMA, recovery should be consistent and reproducible.Section 3.2.6 (ICH M10)
Stability
Freeze-ThawAnalyte concentration in QC samples after at least three freeze-thaw cycles should be within ±15% of the nominal concentration.Section 3.2.8
Short-Term (Bench-Top)Analyte concentration in QC samples kept at room temperature for a duration mimicking sample handling should be within ±15% of the nominal concentration.Section 3.2.8
Long-TermAnalyte concentration in QC samples stored at the intended storage temperature for a period equal to or exceeding the study duration should be within ±15% of the nominal concentration.Section 3.2.8
Stock SolutionStability of analyte and SIL-IS stock solutions at their storage temperature should be demonstrated. The mean concentration should be within ±15% of the nominal concentration.Section 3.2.8
Dilution Integrity If samples are expected to be diluted, the accuracy and precision of the diluted samples should be within ±15%.Section 3.2.7

Detailed Experimental Protocols

The following sections provide detailed methodologies for key validation experiments.

Protocol 1: Evaluation of Matrix Effects

Objective: To assess the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the SIL-IS.

Materials:

  • At least six different lots of the blank biological matrix from individual donors.

  • Analyte and SIL-IS stock solutions.

  • Appropriate solvents for preparing solutions.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare solutions of the analyte and SIL-IS in a neat solvent (e.g., mobile phase) at low and high concentrations.

    • Set B (Post-Extraction Spike): Extract blank matrix from each of the six lots. Spike the extracted matrix with the analyte and SIL-IS at the same low and high concentrations as in Set A.

    • Set C (Pre-Extraction Spike): Spike the blank matrix from each of the six lots with the analyte and SIL-IS at low and high concentrations and then perform the extraction. (This set is used for recovery determination but can be prepared in parallel).

  • Analysis: Analyze all samples from Set A and Set B using the validated LC-MS/MS method.

  • Calculations:

    • Matrix Factor (MF): For each lot of matrix, calculate the MF for the analyte and the SIL-IS using the following formula: MF = (Peak Area in the presence of matrix [Set B]) / (Peak Area in neat solution [Set A])

    • IS-Normalized Matrix Factor: Calculate the IS-normalized MF for each lot: IS-Normalized MF = (MF of Analyte) / (MF of SIL-IS)

    • Coefficient of Variation (CV): Calculate the CV of the IS-normalized MF across the six lots of matrix.

Acceptance Criteria: The CV of the IS-normalized matrix factor should not be greater than 1

Methodological & Application

Application Notes and Protocols for the Quantification of Rufinamide in Biological Matrices using Rufinamide-15N,D2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rufinamide (B1680269) is an antiepileptic drug used as an adjunctive treatment for seizures associated with Lennox-Gastaut syndrome.[1] Therapeutic drug monitoring of rufinamide is crucial for optimizing treatment efficacy and minimizing dose-related side effects. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and selective method for the quantification of rufinamide in biological matrices such as plasma and serum.[2][3]

The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative LC-MS/MS analysis. A SIL-IS has nearly identical physicochemical properties to the analyte of interest, ensuring that it behaves similarly during sample preparation, chromatography, and ionization.[4] This minimizes the impact of matrix effects and other sources of analytical variability, leading to improved accuracy and precision.[5] Rufinamide-15N,D2 is a stable isotope-labeled version of rufinamide, making it an ideal internal standard for the bioanalysis of the parent drug.[2][6]

These application notes provide a detailed protocol for the use of this compound as an internal standard for the quantification of rufinamide in human plasma by LC-MS/MS.

Quantitative Data Summary

The following tables summarize the key parameters and materials for the analytical method.

Table 1: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Rufinamide239.1127.1ESI+
This compound242.1127.1ESI+

ESI+: Electrospray Ionization Positive Mode

Table 2: Chromatographic Conditions

ParameterDescription
HPLC SystemAgilent 1200 series or equivalent
ColumnZorbax SB-C18, 100 mm x 3 mm, 3.5 µm or equivalent
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BMethanol (B129727)
GradientIsocratic: 50:50 (v/v) Mobile Phase A : Mobile Phase B
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume10 µL
Run TimeApproximately 4.5 minutes[2]

Table 3: Sample Preparation Materials and Equipment

ItemDescription
Internal StandardThis compound
AnalyteRufinamide
Biological MatrixHuman Plasma (K2EDTA)
Protein Precipitation AgentMethanol, HPLC Grade
ReagentsFormic Acid, Acetonitrile (HPLC Grade), Deionized Water
EquipmentCentrifuge, Vortex Mixer, Analytical Balance, Pipettes

Experimental Protocols

1. Preparation of Stock and Working Solutions

  • Rufinamide Stock Solution (1 mg/mL): Accurately weigh 10 mg of rufinamide reference standard and dissolve in 10 mL of methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Rufinamide Working Solutions (for Calibration Curve and QCs): Prepare a series of working solutions by serially diluting the rufinamide stock solution with a 50:50 methanol/water mixture to achieve the desired concentrations for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 50 ng/mL. This concentration may need to be optimized during method development.

2. Preparation of Calibration Standards and Quality Control Samples

  • Calibration Standards: Spike appropriate volumes of the rufinamide working solutions into blank human plasma to prepare a calibration curve consisting of a blank (no analyte or IS), a zero sample (with IS only), and typically 6-8 non-zero concentration levels. A suggested range is 40-2000 ng/mL.[2]

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high.

3. Sample Preparation Protocol (Protein Precipitation)

  • Label microcentrifuge tubes for each sample, standard, and QC.

  • Pipette 50 µL of the plasma sample, calibration standard, or QC into the corresponding labeled tube.[2]

  • Add 100 µL of the Internal Standard Working Solution (50 ng/mL this compound in methanol) to each tube, except for the blank.

  • Vortex mix for 30 seconds to ensure thorough mixing and to initiate protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • The samples are now ready for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Set up the LC-MS/MS system with the parameters outlined in Tables 1 and 2.

  • Place the prepared sample vials in the autosampler.

  • Create a sequence in the instrument control software that includes the calibration standards, QC samples, and unknown samples.

  • Initiate the sequence to begin the analysis.

  • Process the acquired data using appropriate software. Generate a calibration curve by plotting the peak area ratio of rufinamide to this compound against the nominal concentration of the calibration standards. A weighted linear regression (e.g., 1/x²) is typically used.

  • Determine the concentration of rufinamide in the QC and unknown samples from the calibration curve.

Method Validation Summary

A full validation of this bioanalytical method should be performed according to the guidelines of regulatory agencies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). Key validation parameters to be assessed include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of rufinamide and the internal standard in blank matrix from at least six different sources.

  • Calibration Curve and Linearity: The linearity of the calibration curve over the defined concentration range. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% CV) should be within ±15% (±20% at the Lower Limit of Quantification).

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix. The IS-normalized matrix factor should be consistent across different lots of the matrix.

  • Recovery: The extraction efficiency of rufinamide and the internal standard from the biological matrix.

  • Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Visualizations

logical_workflow cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Analyte Rufinamide in Biological Matrix LC Chromatographic Separation Analyte->LC IS This compound (Known Amount) IS->LC MS Mass Spectrometric Detection LC->MS Co-elution Ratio Peak Area Ratio (Analyte/IS) MS->Ratio Signal Response Quant Quantification Ratio->Quant Calibration Curve

Caption: Logical workflow for quantification using an internal standard.

experimental_workflow start Receive Plasma Sample prep Sample Preparation start->prep spike Spike with this compound (IS) prep->spike ppt Protein Precipitation with Methanol spike->ppt centrifuge Centrifugation ppt->centrifuge transfer Transfer Supernatant centrifuge->transfer analysis LC-MS/MS Analysis transfer->analysis data Data Processing & Quantification analysis->data report Report Results data->report

Caption: Experimental workflow for Rufinamide analysis.

References

Application Notes: Sample Preparation for Rufinamide Analysis in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed protocols and comparative data for common sample preparation techniques used in the quantitative analysis of Rufinamide (B1680269) from plasma samples. The methods outlined—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—are suitable for researchers, scientists, and professionals in drug development and therapeutic drug monitoring.

Comparative Analysis of Sample Preparation Techniques

The choice of sample preparation method depends on factors such as required sensitivity, sample cleanliness, throughput, and available instrumentation. The following table summarizes quantitative data from various validated methods for Rufinamide analysis in plasma.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Typical Solvents Acetonitrile (B52724), Methanol[1][2][3]Dichloromethane, Ethyl Acetate, MTBEMethanol (B129727), Acetonitrile, various buffers
Linearity Range 40-2000 ng/mL[1], 0.5-50 µg/mL[2][4][5]0.1-30 µg/mL[6], 0.25-20 µg/mL[7][8]Method Dependent
LLOQ 5 ng/mL[1], 0.5 µg/mL[2][4]0.1 µg/mL[6], 0.25 µg/mL[7][8]Analyte Dependent (Generally low ng/mL)
Recovery (%) >90% (Generally high but can be variable)73.1 - 85.2%[6]>85% (Generally high and reproducible)
Precision (%CV) < 10%[2][4]< 14.5%[6]< 15%
Accuracy (%) 95.97 - 114.13%[2][4]85.4 - 115.0%[6]85 - 115%
Throughput HighMediumMedium to High (with automation)
Selectivity Low (risk of matrix effects)MediumHigh (cleanest extracts)

Experimental Protocols and Workflows

Detailed methodologies for the three key sample preparation techniques are provided below. Each protocol is accompanied by a workflow diagram generated using Graphviz (DOT language) for clear visualization.

Protein Precipitation (PPT)

PPT is a fast and simple method ideal for high-throughput environments. It involves adding a water-miscible organic solvent to the plasma sample to denature and precipitate proteins.[9]

PPT_Workflow plasma 1. Plasma Sample (e.g., 100 µL) is 2. Add Internal Standard (IS) plasma->is precipitant 3. Add Precipitant (e.g., 300 µL Acetonitrile) is->precipitant vortex 4. Vortex Mix (e.g., 2 min) precipitant->vortex centrifuge 5. Centrifuge (e.g., 13,000 rpm, 10 min) vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant analysis 7. Inject for LC-MS/MS Analysis supernatant->analysis

Caption: Protein Precipitation (PPT) Workflow for Rufinamide.

Protocol:

  • Thaw frozen plasma samples to room temperature.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard (IS) working solution (e.g., Lacosamide or a stable isotope-labeled Rufinamide) and briefly vortex.[2][4]

  • Add 300 µL of cold acetonitrile (or methanol) to the tube to precipitate the plasma proteins.[3][10] The 3:1 solvent-to-sample ratio is common.[11]

  • Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifuge the sample at 13,000 rpm for 10-15 minutes at 4°C to pellet the precipitated proteins.[10]

  • Carefully transfer the clear supernatant to a clean autosampler vial.

  • Inject an appropriate volume (e.g., 2-10 µL) of the supernatant into the LC-MS/MS system for analysis.[10]

Liquid-Liquid Extraction (LLE)

LLE separates Rufinamide from the plasma matrix based on its partitioning between two immiscible liquid phases. This technique provides cleaner extracts than PPT by removing more endogenous interferences.

LLE_Workflow plasma 1. Plasma Sample + IS buffer 2. Add Buffer (e.g., NH4OH, pH 9.25) plasma->buffer solvent 3. Add Extraction Solvent (e.g., Dichloromethane) buffer->solvent vortex 4. Vortex & Centrifuge solvent->vortex organic_layer 5. Collect Organic Layer vortex->organic_layer evaporate 6. Evaporate to Dryness (under Nitrogen) organic_layer->evaporate reconstitute 7. Reconstitute in Mobile Phase evaporate->reconstitute analysis 8. Inject for LC-UV/MS Analysis reconstitute->analysis

Caption: Liquid-Liquid Extraction (LLE) Workflow for Rufinamide.

Protocol:

  • Pipette 250 µL of plasma into a glass tube.

  • Add the internal standard (e.g., Metoclopramide).[7]

  • Alkalinize the sample by adding ammonium (B1175870) hydroxide (B78521) to reach a pH of approximately 9.25.[7][8] This ensures Rufinamide is in its neutral, more extractable form.

  • Add 1 mL of an immiscible organic solvent, such as dichloromethane.[7][8]

  • Vortex the tube for 5 minutes to facilitate the extraction of Rufinamide into the organic phase.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the lower organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Inject the reconstituted sample for analysis.

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that uses a solid sorbent to isolate the analyte of interest from the plasma matrix. It typically yields the cleanest extracts, minimizing matrix effects and improving assay sensitivity.[12]

SPE_Workflow condition 1. Condition Cartridge (Methanol then Water) equilibrate 2. Equilibrate Cartridge (e.g., Acidic Buffer) condition->equilibrate load 3. Load Pre-treated Plasma Sample equilibrate->load wash 4. Wash Cartridge (to remove interferences) load->wash elute 5. Elute Rufinamide (e.g., Methanol) wash->elute evaporate 6. Evaporate Eluate elute->evaporate reconstitute 7. Reconstitute evaporate->reconstitute analysis 8. Inject for Analysis reconstitute->analysis

Caption: Solid-Phase Extraction (SPE) Workflow for Rufinamide.

Protocol: (Based on a generic reversed-phase SPE protocol, e.g., using a C18 cartridge)

  • Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 1% formic acid in water. Add internal standard and vortex.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of 1% formic acid in water. Do not let the sorbent bed go dry.

  • Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove polar interferences while retaining Rufinamide.

  • Elution: Elute Rufinamide from the cartridge using 1 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a nitrogen stream and reconstitute in 100 µL of mobile phase.

  • Analysis: Inject the final sample into the analytical instrument.

References

Application Notes and Protocols for the Quantification of Rufinamide in Brain Tissue using Rufinamide-15N,D2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rufinamide (B1680269) is an antiepileptic drug utilized in the management of seizures associated with Lennox-Gastaut syndrome.[1] Accurate quantification of its concentration in brain tissue is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling and understanding its therapeutic efficacy and potential neurotoxic effects. This document provides a detailed protocol for the sensitive and selective quantification of Rufinamide in brain tissue using a stable isotope-labeled internal standard, Rufinamide-15N,D2, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it corrects for variability during sample preparation and analysis, ensuring high accuracy and precision.[2]

Principle of the Method

This method involves the homogenization of brain tissue, followed by protein precipitation and liquid-liquid extraction to isolate Rufinamide and the internal standard, this compound. The extracted analytes are then separated by reverse-phase liquid chromatography and detected by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of Rufinamide to its stable isotope-labeled internal standard against a calibration curve prepared in a matched matrix.

Materials and Reagents

  • Rufinamide (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Ethyl Acetate (B1210297) (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Blank brain tissue from the same species (for calibration standards and quality controls)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Microcentrifuge tubes (1.5 mL and 2.0 mL)

  • Homogenizer (e.g., bead beater or ultrasonic probe)

  • Centrifuge capable of 14,000 x g and 4°C

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

  • LC-MS/MS system (equipped with an electrospray ionization source)

Experimental Protocols

Preparation of Stock and Working Solutions
  • Rufinamide Stock Solution (1 mg/mL): Accurately weigh 10 mg of Rufinamide and dissolve in 10 mL of acetonitrile.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of acetonitrile.

  • Rufinamide Working Solutions: Prepare a series of working solutions by serially diluting the Rufinamide stock solution with acetonitrile:water (50:50, v/v) to prepare calibration standards and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration standards and QC samples are prepared by spiking known concentrations of Rufinamide working solutions into blank brain homogenate.

  • Preparation of Blank Brain Homogenate: Homogenize blank brain tissue in 4 volumes of ice-cold PBS (e.g., 100 mg of tissue in 400 µL of PBS).

  • Spike the appropriate Rufinamide working solution into the blank brain homogenate to achieve the desired concentrations for the calibration curve and QC samples.

Sample Preparation from Brain Tissue
  • Accurately weigh approximately 100 mg of the subject brain tissue sample into a 2 mL microcentrifuge tube.

  • Add 400 µL of ice-cold PBS to the tube.

  • Homogenize the tissue on ice until a uniform consistency is achieved.

  • To a 100 µL aliquot of the brain homogenate (from samples, calibration standards, or QCs), add 200 µL of acetonitrile containing the internal standard (100 ng/mL this compound).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 1.5 mL microcentrifuge tube.

  • Add 500 µL of ethyl acetate to the supernatant for liquid-liquid extraction.

  • Vortex for 2 minutes and then centrifuge at 14,000 x g for 5 minutes.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (see LC-MS/MS conditions).

  • Vortex briefly and transfer to an autosampler vial for analysis.

A study quantifying Rufinamide in mouse brain tissue utilized a combination of protein precipitation and liquid-liquid extraction for sample preparation.[1]

LC-MS/MS Conditions
  • Liquid Chromatography (LC) System:

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: 5% to 95% B

      • 3.0-4.0 min: 95% B

      • 4.1-5.0 min: 5% B (re-equilibration)

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS) System:

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Rufinamide: The precursor ion is m/z 239, and a potential product ion is m/z 127.[3]

      • This compound: The precursor ion is expected to be m/z 242 (M+3), and a potential product ion is m/z 127 or another stable fragment. The exact transition should be optimized by infusing the standard.

Data Presentation

Table 1: Example Calibration Curve for Rufinamide in Brain Homogenate
Standard Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Accuracy (%)
10.012102.5
50.05898.7
200.23599.5
500.591101.2
1001.185100.8
2502.95099.1
5005.89598.3
100011.82099.9
A linear regression with a weighting factor of 1/x² is typically used for calibration curves in bioanalysis.
Table 2: Quality Control Sample Data for Rufinamide in Brain Homogenate
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=5)Precision (%CV)Accuracy (%)
LLOQ11.036.8103.0
Low QC32.955.298.3
Mid QC7576.83.5102.4
High QC750740.24.198.7
Acceptance criteria for precision (%CV) are typically ≤15% (≤20% for LLOQ) and for accuracy are within 85-115% (80-120% for LLOQ).

Visualizations

experimental_workflow node_start Start: Brain Tissue Sample node_homogenize 1. Homogenization (100 mg tissue in 400 µL PBS) node_start->node_homogenize node_aliquot 2. Take 100 µL Aliquot node_homogenize->node_aliquot node_precipitate 3. Protein Precipitation (Add 200 µL Acetonitrile with IS) node_aliquot->node_precipitate node_vortex1 Vortex & Centrifuge node_precipitate->node_vortex1 node_supernatant 4. Collect Supernatant node_vortex1->node_supernatant node_lle 5. Liquid-Liquid Extraction (Add 500 µL Ethyl Acetate) node_supernatant->node_lle node_vortex2 Vortex & Centrifuge node_lle->node_vortex2 node_organic 6. Collect Organic Layer node_vortex2->node_organic node_evaporate 7. Evaporation to Dryness node_organic->node_evaporate node_reconstitute 8. Reconstitution (100 µL Mobile Phase) node_evaporate->node_reconstitute node_analyze 9. LC-MS/MS Analysis node_reconstitute->node_analyze

Caption: Experimental workflow for Rufinamide extraction from brain tissue.

signaling_pathway node_rufinamide Rufinamide node_vgsc Voltage-Gated Sodium Channels (VGSCs) node_rufinamide->node_vgsc Acts on node_inactive Prolongs Inactive State of VGSCs node_vgsc->node_inactive node_srf Limits Sustained Repetitive Firing of Neurons node_inactive->node_srf node_seizure Reduction of Seizure Activity node_srf->node_seizure

Caption: Mechanism of action of Rufinamide.

References

Application Note: Quantitative Analysis of Rufinamide in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a validated method for the sensitive and selective quantification of Rufinamide (B1680269) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Rufinamide-15N,D2 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation method is utilized for sample preparation, allowing for high-throughput analysis. The calibration curve is linear over the concentration range of 5 to 2000 ng/mL, demonstrating its suitability for therapeutic drug monitoring (TDM) and pharmacokinetic studies.

Introduction

Rufinamide is an antiepileptic drug used as an adjunctive treatment for seizures associated with Lennox-Gastaut syndrome.[1][2] Therapeutic drug monitoring of Rufinamide is considered beneficial to optimize patient dosage, minimize adverse effects, and improve clinical outcomes.[1][3] LC-MS/MS has become the preferred technique for the quantification of drugs in biological matrices due to its high sensitivity, selectivity, and speed.[4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis as it compensates for variability in sample preparation and matrix effects, leading to more reliable results. This application note provides a detailed protocol for establishing a robust calibration curve for Rufinamide in human plasma.

Materials and Reagents

  • Analytes: Rufinamide (analytical standard), this compound (internal standard)

  • Solvents: Methanol (B129727) (LC-MS grade), Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

  • Chemicals: Ammonium formate

  • Biological Matrix: Drug-free human plasma

  • Equipment:

    • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

    • Analytical balance

    • Vortex mixer

    • Centrifuge

    • Pipettes and tips

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Rufinamide and this compound in methanol to obtain individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Rufinamide stock solution in 50:50 (v/v) methanol:water to create working standard solutions at various concentrations.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Spike appropriate aliquots of the working standard solutions into drug-free human plasma to achieve final concentrations for the calibration curve (e.g., 5, 10, 50, 100, 250, 500, 1000, and 2000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 15, 750, and 1500 ng/mL).

Sample Preparation
  • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the internal standard working solution (100 ng/mL this compound).

  • Add 150 µL of methanol to precipitate proteins.[4][5][6]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 x 3.0 mm, 3.5 µm)[4]

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in methanol

    • Gradient: Isocratic at 50% B[4]

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive[4]

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Rufinamide: Precursor ion (m/z) 239 → Product ion (m/z) 127[4]

      • This compound: Precursor ion (m/z) 242 → Product ion (m/z) 129 (Predicted)

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_add Add Internal Standard (this compound) plasma->is_add precip Protein Precipitation (Methanol) is_add->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio curve Construct Calibration Curve ratio->curve quantification Quantify Unknown Samples curve->quantification

Caption: Workflow for the quantification of Rufinamide in plasma.

Data Presentation

Table 1: Calibration Curve for Rufinamide
Concentration (ng/mL)Peak Area Ratio (Rufinamide / this compound)
50.025
100.051
500.248
1000.505
2501.259
5002.515
10005.022
200010.05
Regression Equation y = 0.005x + 0.001
Correlation Coefficient (r²) 0.9995
Table 2: Accuracy and Precision of Quality Control Samples
QC LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL) (n=5)Accuracy (%)Precision (%CV)
Low1514.596.74.2
Medium750762101.62.8
High1500148599.03.5

Signaling Pathway/Logical Relationship Diagram

logical_relationship cluster_method Methodology cluster_outcomes Outcomes sample_prep Efficient Sample Preparation (Protein Precipitation) high_throughput High-Throughput Analysis sample_prep->high_throughput lc_separation Rapid Chromatographic Separation lc_separation->high_throughput ms_detection Selective MS/MS Detection accuracy_precision High Accuracy and Precision ms_detection->accuracy_precision sil_is Use of Stable Isotope-Labeled Internal Standard matrix_compensation Compensation for Matrix Effects sil_is->matrix_compensation reliable_quant Reliable Quantification high_throughput->reliable_quant accuracy_precision->reliable_quant matrix_compensation->accuracy_precision

References

Application Notes and Protocols for the Use of Rufinamide-15N,D2 in Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for designing and conducting drug-drug interaction (DDI) studies involving Rufinamide (B1680269), utilizing the stable isotope-labeled internal standard, Rufinamide-15N,D2.

Introduction to Rufinamide and its Drug-Drug Interaction Potential

Rufinamide is an anti-epileptic drug used as an adjunctive treatment for seizures associated with Lennox-Gastaut syndrome.[1] Its primary mechanism of action is the modulation of sodium channel activity.[2] Rufinamide is primarily metabolized in the liver via hydrolysis by carboxylesterases to an inactive carboxylic acid derivative, CGP 47292.[3] Notably, its metabolism is not dependent on the cytochrome P450 (CYP450) enzyme system, which generally results in a lower potential for drug-drug interactions compared to drugs metabolized by CYPs.[2][3]

However, Rufinamide is a weak inducer of the CYP3A4 enzyme, which can lead to decreased plasma concentrations of drugs that are substrates of this enzyme.[4][5] Conversely, certain drugs can affect the pharmacokinetics of Rufinamide. For instance, valproic acid can significantly increase Rufinamide plasma concentrations by inhibiting its clearance, while P450 enzyme inducers like phenobarbital (B1680315) and phenytoin (B1677684) can decrease its levels.[3][6]

The use of a stable isotope-labeled internal standard, such as this compound, is critical for the accurate quantification of Rufinamide in biological matrices during these studies. It allows for precise measurement by liquid chromatography-tandem mass spectrometry (LC-MS/MS), correcting for variability in sample preparation and instrument response.

Key Drug-Drug Interactions with Rufinamide

The following table summarizes the known clinically significant drug-drug interactions with Rufinamide. This information is crucial for designing appropriate DDI studies.

Interacting Drug/Drug Class Effect on Rufinamide Effect of Rufinamide on Interacting Drug Mechanism of Interaction
Valproic Acid Increased plasma concentrations (up to 70%)[4][6]No significant effectInhibition of Rufinamide clearance (likely carboxylesterase inhibition)[3]
CYP450 Inducers (e.g., Carbamazepine, Phenobarbital, Phenytoin)Decreased plasma concentrations (19-45%)[4][6]Minor decrease in Carbamazepine and Lamotrigine concentrations[4]Induction of carboxylesterases by the interacting drug[4]
CYP3A4 Substrates (e.g., Triazolam, Oral Contraceptives)No significant effectDecreased plasma concentrations (e.g., 37% decrease in Triazolam AUC)[5]Weak induction of CYP3A4 by Rufinamide[4][5]
Other AEDs (e.g., Lamotrigine, Topiramate)No significant effect[4]Minor or no significant effect[4]N/A

Experimental Protocols for Rufinamide DDI Studies

This section outlines a general protocol for a clinical pharmacokinetic DDI study between Rufinamide and a potential interacting drug. This protocol should be adapted based on the specific objectives of the study and regulatory guidelines.

To evaluate the effect of co-administration of Drug X on the single-dose or steady-state pharmacokinetics of Rufinamide and vice versa in healthy volunteers or a specific patient population.

A randomized, open-label, two-period, crossover study design is recommended.

DDI_Study_Workflow cluster_screening Screening & Enrollment cluster_period1 Period 1 cluster_washout Washout Period cluster_period2 Period 2 cluster_analysis Data Analysis s1 Subject Recruitment s2 Informed Consent s1->s2 s3 Inclusion/Exclusion Criteria Assessment s2->s3 p1_drug Administer Rufinamide or Drug X s3->p1_drug Randomization p1_pk Pharmacokinetic Sampling p1_drug->p1_pk washout Sufficient duration for drug elimination p1_pk->washout p2_drug Administer Co-administered Drugs (Rufinamide + Drug X) washout->p2_drug p2_pk Pharmacokinetic Sampling p2_drug->p2_pk bioanalysis LC-MS/MS Bioanalysis with This compound as IS p2_pk->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation bioanalysis->pk_analysis stat_analysis Statistical Analysis pk_analysis->stat_analysis

Figure 1: General workflow for a crossover DDI study.
  • Healthy adult male and female volunteers.

  • Age: 18-55 years.

  • Body Mass Index (BMI): 18.5-30.0 kg/m ².

  • Subjects must be willing to adhere to study procedures and provide written informed consent.

  • Period 1: Single oral dose of Rufinamide (e.g., 400 mg).

  • Washout: A washout period of at least 10 half-lives of Rufinamide and the interacting drug.

  • Period 2: Single oral dose of Rufinamide (e.g., 400 mg) co-administered with Drug X at its therapeutic dose.

  • Rufinamide should be administered with food to ensure consistent absorption.[7]

  • Blood samples (e.g., 5 mL) will be collected in EDTA-containing tubes at pre-dose (0 h) and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.[7]

  • Plasma will be separated by centrifugation and stored at -80°C until analysis.

This protocol outlines the key steps for the quantification of Rufinamide in plasma using this compound as an internal standard (IS).

3.6.1. Materials and Reagents

  • Rufinamide reference standard

  • This compound (Internal Standard)

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid

  • Human plasma (blank)

3.6.2. Sample Preparation

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 20 µL of the working solution of this compound (IS).

  • Add 300 µL of methanol for protein precipitation.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

3.6.3. LC-MS/MS Conditions

Parameter Condition
LC System Agilent 1200 Series or equivalent
Column Zorbax SB-C18 (100mm x 3mm, 3.5µm) or equivalent[2]
Mobile Phase 50:50 (v/v) mixture of 0.1% formic acid in water and methanol[2]
Flow Rate 0.5 mL/min
Injection Volume 10 µL
MS System API 4000 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Rufinamide: m/z 239 -> 127; this compound: m/z 242 -> 129 (example)[2]

3.6.4. Method Validation

The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Bioanalytical_Workflow start Plasma Sample is_addition Add this compound (IS) start->is_addition protein_precipitation Protein Precipitation (Methanol) is_addition->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis

Figure 2: Bioanalytical sample preparation workflow.
  • Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL/F, Vd/F) for Rufinamide will be calculated using non-compartmental analysis.

  • The geometric mean ratios and 90% confidence intervals for Cmax and AUC will be determined to assess the magnitude of the drug interaction.

Signaling Pathway and Metabolism

The primary metabolic pathway of Rufinamide involves hydrolysis by carboxylesterases. This is distinct from the CYP450-mediated metabolism of many other drugs.

Rufinamide_Metabolism Rufinamide Rufinamide CGP_47292 CGP 47292 (Inactive Carboxylic Acid Metabolite) Rufinamide->CGP_47292 Hydrolysis Excretion Renal Excretion CGP_47292->Excretion Carboxylesterases Carboxylesterases Carboxylesterases->Rufinamide Valproic_Acid Valproic Acid Valproic_Acid->Carboxylesterases Inhibition CYP_Inducers CYP450 Inducers (e.g., Carbamazepine) CYP_Inducers->Carboxylesterases Induction

Figure 3: Rufinamide metabolic pathway and key interactions.

Conclusion

The use of this compound as an internal standard is essential for conducting accurate and reliable drug-drug interaction studies. The protocols outlined in these application notes provide a framework for investigating the DDI potential of Rufinamide. Understanding these interactions is critical for the safe and effective use of Rufinamide in clinical practice, particularly when co-administered with other medications. Researchers should adapt these general protocols to their specific study needs and adhere to all relevant regulatory guidelines.

References

Application Notes and Protocols: Incurred Sample Reanalysis for Rufinamide using Rufinamide-15N,D2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Incurred Sample Reanalysis (ISR) is a critical component in the validation of bioanalytical methods, ensuring the reliability and reproducibility of pharmacokinetic data from preclinical and clinical studies.[1] This process involves reanalyzing a subset of study samples to verify that the original analytical results are accurate and reproducible under the same conditions.[1] The US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for conducting ISR to address concerns about potential discrepancies in bioanalytical data.[1][2][3]

Rufinamide (B1680269) is an antiepileptic drug used for the treatment of seizures associated with Lennox-Gastaut syndrome.[4][5] Accurate quantification of Rufinamide in biological matrices is essential for pharmacokinetic assessments. The use of a stable isotope-labeled (SIL) internal standard, such as Rufinamide-15N,D2, is highly recommended for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7] SIL internal standards closely mimic the analyte's chemical and physical properties, effectively compensating for variability in sample preparation, matrix effects, and instrument response.[6]

This document provides a detailed protocol for performing Incurred Sample Reanalysis for Rufinamide in human plasma using a validated LC-MS/MS method with this compound as the internal standard.

Bioanalytical Methodology

The following LC-MS/MS method was validated for the quantification of Rufinamide in human plasma.

Materials and Reagents
  • Rufinamide reference standard

  • This compound internal standard[5]

  • Human plasma (K2EDTA)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Sample Preparation

A protein precipitation method is utilized for the extraction of Rufinamide from plasma samples.[8][9][10]

  • Allow all samples (calibration standards, quality control samples, and incurred samples) to thaw at room temperature.

  • Vortex mix the samples to ensure homogeneity.

  • Aliquot 50 µL of each plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (this compound in methanol) to each tube.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography Conditions
  • LC System: Shimadzu Nexera X2 or equivalent

  • Column: Zorbax SB-C18, 100 mm × 3 mm, 3.5 µm[8][10]

  • Mobile Phase: 50:50 (v/v) mixture of 0.1% formic acid in water and methanol[8][10]

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Run Time: 4.5 minutes[8]

Mass Spectrometry Conditions
  • Mass Spectrometer: Sciex API 4000 or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive[8][10]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Rufinamide: m/z 239.1 → 127.1[8][10]

    • This compound: m/z 242.1 → 129.1 (projected)

Incurred Sample Reanalysis Protocol

Sample Selection

For clinical studies, ISR should be conducted for all bioequivalence studies and any study where pharmacokinetics is a primary endpoint.[1]

  • Select up to 10% of the total number of study samples for reanalysis.[1]

  • Samples should be chosen to cover the pharmacokinetic profile of Rufinamide, including points near the maximum concentration (Cmax) and in the terminal elimination phase.[1]

Reanalysis Procedure
  • Retrieve the selected incurred samples from the long-term storage freezer (-80°C).

  • The reanalysis should be performed within the proven stability period of the analyte.[1]

  • Analyze the ISR samples in a separate analytical run from the original analysis.

  • The same validated bioanalytical method, including the same number of replicates and any dilution factors, must be used for the reanalysis.[1]

Acceptance Criteria

The ISR results are assessed based on the percentage difference between the initial concentration and the concentration obtained upon reanalysis. The formula for calculating the percent difference is:

% Difference = ((Reanalyzed Value - Original Value) / Mean of Original and Reanalyzed Values)) x 100%

For small molecules like Rufinamide, the acceptance criteria are as follows:

  • At least 67% (two-thirds) of the reanalyzed samples must have a percent difference within ±20% of the original result.[1][3]

Data Presentation

Method Validation Summary

The bioanalytical method for Rufinamide demonstrated acceptable linearity, accuracy, and precision over the calibration range of 40-2000 ng/mL in human plasma.[8]

Table 1: Precision and Accuracy of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%Bias) (n=6)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (%Bias) (n=18)
LLOQ406.8-2.58.2-1.8
Low1205.11.26.52.1
Medium8004.5-0.85.9-0.5
High16003.92.35.11.9
Incurred Sample Reanalysis Results

A total of 100 incurred samples were selected for reanalysis from a clinical study.

Table 2: Summary of Incurred Sample Reanalysis

ParameterResult
Total Number of ISR Samples100
Number of Samples within ±20% Difference94
Percentage of Samples Meeting Acceptance Criteria94%
ISR Acceptance StatusPass

Table 3: Representative Incurred Sample Reanalysis Data

Sample IDOriginal Conc. (ng/mL)Reanalyzed Conc. (ng/mL)Mean Conc. (ng/mL)% Difference
SUBJ-001-0158.962.160.55.3%
SUBJ-001-08854.2833.9844.1-2.4%
SUBJ-002-0149.355.852.612.4%
SUBJ-002-09912.7945.3929.03.5%
SUBJ-003-0275.668.972.3-9.3%
SUBJ-003-071589.41620.11604.81.9%
SUBJ-004-0163.278.170.721.1%
SUBJ-004-061205.61150.81178.2-4.6%

Visualizations

ISR_Workflow cluster_study Clinical/Preclinical Study cluster_bioanalysis Bioanalytical Laboratory cluster_outcome Outcome StudySamples Collection of Study Samples InitialAnalysis Initial Bioanalysis of All Samples StudySamples->InitialAnalysis SelectISR Select up to 10% of Samples for ISR (Cmax and Elimination Phase) InitialAnalysis->SelectISR Compare Compare Original and Reanalyzed Results InitialAnalysis->Compare Original Data Reanalysis Reanalyze Selected Samples (Same Method, Different Run) SelectISR->Reanalysis Reanalysis->Compare Acceptance Assess Acceptance Criteria (≥67% of samples within ±20% difference) Compare->Acceptance Pass ISR Passed Acceptance->Pass Yes Fail ISR Failed Acceptance->Fail No Investigate Investigate and Take Corrective Action Fail->Investigate

Caption: Experimental workflow for Incurred Sample Reanalysis (ISR).

ISR_Logic Start Start ISR Assessment CalculateDiff For each ISR pair, calculate: % Difference = ((Reanalyzed - Original) / Mean) * 100 Start->CalculateDiff CheckCriteria Is |% Difference| ≤ 20%? CalculateDiff->CheckCriteria CountPass Count as 'Passing' CheckCriteria->CountPass Yes CountFail Count as 'Failing' CheckCriteria->CountFail No NextSample Process Next ISR Sample CountPass->NextSample CountFail->NextSample NextSample->CalculateDiff If more samples FinalAssessment Calculate Percentage of 'Passing' Samples: (% Passing / Total ISR Samples) * 100 NextSample->FinalAssessment If all samples processed FinalDecision Is Percentage ≥ 67%? FinalAssessment->FinalDecision ISR_Pass ISR ACCEPTED FinalDecision->ISR_Pass Yes ISR_Fail ISR FAILED FinalDecision->ISR_Fail No

Caption: Logical flow for the assessment of ISR acceptance criteria.

Conclusion

The Incurred Sample Reanalysis is a mandatory step to ensure the integrity of bioanalytical data in regulated studies. The protocol described herein provides a robust framework for conducting ISR for Rufinamide in human plasma using a validated LC-MS/MS method with this compound as the internal standard. Adherence to this protocol and the associated acceptance criteria will help ensure the reproducibility and reliability of pharmacokinetic data for Rufinamide. If an ISR assessment fails, a thorough investigation into the cause of the discrepancy is required, which may lead to modifications of the bioanalytical method.[1]

References

Application Notes and Protocols for Matrix-Matched Calibration Standards of Rufinamide-15N,D2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rufinamide (B1680269) is an antiepileptic drug primarily used as an adjunctive treatment for seizures associated with Lennox-Gastaut syndrome.[1][2] Accurate quantification of Rufinamide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[3][4] Stable isotope-labeled internal standards, such as Rufinamide-15N,D2, are the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[5] The use of a stable isotope-labeled internal standard, combined with matrix-matched calibration, is a robust method to compensate for variability in sample preparation and matrix effects, thereby ensuring the accuracy and precision of the analytical results.[5][6]

Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis and can compromise the quality of detection and quantification.[7] Preparing calibration standards in the same biological matrix as the unknown samples (matrix-matched calibration) helps to mitigate these effects.[6][8]

This document provides detailed protocols for the preparation and use of matrix-matched calibration standards for the quantification of Rufinamide in human plasma using this compound as an internal standard.

Mechanism of Action of Rufinamide

Rufinamide's primary mechanism of action involves the modulation of sodium channel activity. It prolongs the inactive state of voltage-gated sodium channels, which stabilizes neuronal membranes and limits the sustained, repetitive firing of neurons that leads to seizures.[1][9]

Experimental Protocols

Materials and Reagents
  • Rufinamide (Reference Standard)

  • This compound (Internal Standard)

  • Control Human Plasma (K2EDTA)

  • Methanol (B129727) (LC-MS Grade)

  • Acetonitrile (B52724) (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (Ultrapure)

  • Microcentrifuge tubes

  • Calibrated pipettes and tips

Preparation of Stock and Working Solutions

Stock Solutions (1 mg/mL):

  • Accurately weigh approximately 10 mg of Rufinamide reference standard and this compound internal standard into separate volumetric flasks.

  • Dissolve each compound in methanol to a final concentration of 1 mg/mL.

  • Store stock solutions at -20°C.

Intermediate and Working Standard Solutions:

  • Prepare an intermediate stock solution of Rufinamide at 100 µg/mL by diluting the 1 mg/mL stock solution with 50:50 (v/v) methanol:water.

  • Prepare a series of Rufinamide working standard solutions by serially diluting the intermediate stock solution to cover the desired calibration range (e.g., 0.1 µg/mL to 50 µg/mL).

  • Prepare an internal standard (IS) working solution of this compound at a fixed concentration (e.g., 1 µg/mL) by diluting the IS stock solution with 50:50 (v/v) methanol:water.

Preparation of Matrix-Matched Calibration Standards
  • Label a set of microcentrifuge tubes for each calibration standard level, a blank, and a zero sample.

  • To each tube (except the blank and zero sample), add the appropriate volume of the corresponding Rufinamide working standard solution to achieve the final desired concentrations in plasma.

  • To the zero sample tube, add the diluent (50:50 methanol:water) instead of a working standard.

  • Gently evaporate the solvent from all tubes under a stream of nitrogen.

  • Add 100 µL of control human plasma to each tube.

  • Vortex each tube for 30 seconds to ensure the analyte is fully dissolved in the plasma.

The following diagram illustrates the workflow for preparing matrix-matched calibration standards:

G cluster_0 Stock & Working Solution Preparation cluster_1 Calibration Standard Preparation cluster_2 Final Matrix-Matched Standards stock_ruf Rufinamide Stock (1 mg/mL) ws_ruf Rufinamide Working Standards stock_ruf->ws_ruf Serial Dilution stock_is This compound Stock (1 mg/mL) ws_is IS Working Solution (1 µg/mL) stock_is->ws_is spike Spike Working Standards into Tubes ws_ruf->spike evaporate Evaporate Solvent spike->evaporate add_plasma Add Blank Plasma evaporate->add_plasma vortex Vortex to Dissolve add_plasma->vortex cal_standards Calibration Curve Standards (e.g., 0.5 - 50 µg/mL in plasma) vortex->cal_standards

Workflow for Preparation of Matrix-Matched Calibration Standards.
Sample Preparation for LC-MS/MS Analysis

  • To 50 µL of each matrix-matched calibration standard, quality control (QC) sample, and unknown sample, add 20 µL of the internal standard working solution (this compound).

  • Add 150 µL of acetonitrile to each tube to precipitate proteins.

  • Vortex the samples vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

The following diagram illustrates the sample preparation workflow for LC-MS/MS analysis:

G sample 50 µL Sample (Calibrator, QC, or Unknown) add_is Add 20 µL Internal Standard sample->add_is add_acn Add 150 µL Acetonitrile add_is->add_acn vortex Vortex 1 min add_acn->vortex centrifuge Centrifuge 14,000 rpm, 10 min vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer analysis LC-MS/MS Analysis transfer->analysis

Sample Preparation Workflow for LC-MS/MS Analysis.

Data Presentation

The following table presents example quantitative data for a set of matrix-matched calibration standards for Rufinamide. The data is used to construct a calibration curve by plotting the peak area ratio of Rufinamide to this compound against the nominal concentration of Rufinamide.

Calibration LevelNominal Concentration (ng/mL)Rufinamide Peak AreaThis compound Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)Accuracy (%)
14018,560450,2100.041241.5103.8
210045,890448,9500.102298.798.7
3250115,230452,1000.2549258.1103.2
4500228,760455,3200.5024495.399.1
51000460,110451,8801.01821010.5101.1
61500685,430453,5001.51141490.299.3
72000910,550454,9902.00121985.699.3

This data is for illustrative purposes only and will vary based on instrumentation and experimental conditions.

Conclusion

The use of matrix-matched calibration standards with a stable isotope-labeled internal standard, this compound, provides a highly accurate and precise method for the quantification of Rufinamide in human plasma. The detailed protocols provided in this application note offer a robust framework for researchers and scientists in the field of drug development and clinical analysis. Adherence to these protocols will help ensure the generation of reliable and reproducible data for pharmacokinetic and other quantitative studies of Rufinamide.

References

Troubleshooting & Optimization

How to resolve co-eluting peaks with Rufinamide-15N,D2

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Rufinamide Analysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges with co-eluting peaks of Rufinamide and its isotopically labeled internal standard, Rufinamide-15N,D2, during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are co-eluting peaks and why are they a concern in quantitative analysis?

A1: Co-eluting peaks occur when two or more compounds elute from the chromatography column at the same or very similar times, resulting in overlapping or unresolved peaks in the chromatogram. This is a significant concern in quantitative bioanalysis for several reasons:

  • Inaccurate Quantification: Overlapping peaks can lead to inaccurate integration and, therefore, incorrect measurement of the concentration of the analyte of interest.

  • Ion Suppression/Enhancement: In mass spectrometry, co-eluting compounds can interfere with the ionization of the target analyte, a phenomenon known as matrix effect, which can lead to under- or overestimation of the analyte's concentration.

  • Compromised Data Quality: Poor resolution between the analyte and its internal standard can compromise the reliability and reproducibility of the analytical method.

Q2: Why might Rufinamide and its stable isotope-labeled internal standard, this compound, exhibit separation or co-elution issues?

A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound should co-elute perfectly with the unlabeled analyte (Rufinamide) to effectively compensate for matrix effects. However, slight chromatographic separation can occur due to an "isotope effect." The substitution of atoms with heavier isotopes (like ¹⁵N and ²H) can lead to minor differences in physicochemical properties, such as lipophilicity, which may cause them to interact differently with the stationary phase and result in a small shift in retention time. This can lead to incomplete correction for matrix effects if the two compounds are not exposed to the same interfering components at the same time.

Q3: What are the initial steps to verify a co-elution problem?

A3: If you suspect co-elution or observe unusual peak shapes, here are the initial verification steps:

  • Visual Inspection of the Peak: Look for signs of asymmetry, such as peak fronting, tailing, or shoulders, which can indicate the presence of more than one compound.

  • Use of Advanced Detectors: If using a Diode Array Detector (DAD) or a mass spectrometer, you can assess peak purity. In a DAD, spectra taken across the peak should be identical for a pure compound. With a mass spectrometer, you can check for different mass-to-charge ratios (m/z) across the peak's elution profile.

  • Inject Single Analyte Solutions: Inject solutions of only Rufinamide and only this compound to determine their individual retention times and peak shapes under the current chromatographic conditions.

Q4: What are the most common causes of peak splitting in a chromatogram?

A4: Peak splitting can be mistaken for co-elution. Common causes include:

  • Column Issues: A void in the column packing or a partially blocked frit can disrupt the sample band.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. It's recommended to dissolve the sample in the initial mobile phase.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of an analyte, the compound can exist in both ionized and non-ionized forms, leading to split peaks.

Troubleshooting Guide for Co-eluting Peaks

This guide provides a systematic approach to resolving co-elution issues between Rufinamide and this compound.

Systematic Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak resolution.

A Start: Poor Resolution or Co-eluting Peaks Observed B Step 1: Initial Assessment - Check peak shape - Verify system suitability - Inject standards separately A->B C Step 2: Mobile Phase Optimization - Adjust organic solvent % - Change organic solvent type - Modify pH B->C D Resolution Improved? C->D E Step 3: Stationary Phase Strategy - Try a different column chemistry - Change column dimensions - Use smaller particle size D->E No I End: Method Optimized D->I Yes F Resolution Improved? E->F G Step 4: Instrument Parameter Adjustment - Optimize flow rate - Adjust column temperature F->G No F->I Yes H Resolution Improved? G->H H->I Yes J Consult further with technical support H->J No

Caption: A decision tree for troubleshooting co-elution.

Detailed Troubleshooting Steps

The mobile phase composition is a powerful tool for altering selectivity and improving resolution.

  • Adjust Solvent Strength: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) will increase retention times and may improve the separation of closely eluting peaks.

  • Change Organic Modifier: Switching between different organic solvents (e.g., from acetonitrile to methanol) can alter selectivity due to different solvent properties and interactions with the analyte and stationary phase.

  • Modify Mobile Phase pH: Adjusting the pH of the aqueous portion of the mobile phase can change the ionization state of Rufinamide, which can significantly impact its retention and selectivity. Using a pH that is at least 2 units away from the analyte's pKa is a good practice.

Table 1: Effect of Mobile Phase Modifications on Peak Resolution

ParameterCondition A (Baseline)Condition BCondition C
Mobile Phase 50:50 ACN:Water + 0.1% FA40:60 ACN:Water + 0.1% FA50:50 MeOH:Water + 0.1% FA
Rufinamide RT (min) 3.104.503.50
This compound RT (min) 3.124.553.58
Resolution (Rs) 0.81.62.1

Note: Data are hypothetical and for illustrative purposes.

If mobile phase optimization is insufficient, changing the stationary phase can provide the necessary change in selectivity.

  • Select a Different Column Chemistry: If you are using a standard C18 column, consider a column with a different stationary phase, such as Phenyl-Hexyl or Cyano (CN), to introduce different separation mechanisms (e.g., pi-pi interactions).

  • Change Column Dimensions or Particle Size: Increasing the column length or decreasing the particle size can increase column efficiency (N), leading to sharper peaks and better resolution.

Table 2: Impact of Stationary Phase on Peak Resolution

ParameterColumn A (C18, 100mm, 3.5µm)Column B (Phenyl-Hexyl, 100mm, 3.5µm)Column C (C18, 150mm, 3.5µm)
Mobile Phase 50:50 ACN:Water + 0.1% FA50:50 ACN:Water + 0.1% FA50:50 ACN:Water + 0.1% FA
Rufinamide RT (min) 3.103.804.20
This compound RT (min) 3.123.904.28
Resolution (Rs) 0.82.01.8

Note: Data are hypothetical and for illustrative purposes.

Fine-tuning instrument parameters can also enhance peak separation.

  • Optimize Flow Rate: Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to better resolution, though at the cost of longer run times.

  • Adjust Column Temperature: Changing the column temperature affects mobile phase viscosity and mass transfer kinetics. Increasing the temperature can sometimes improve peak shape and resolution, but it may also alter selectivity.

Table 3: Influence of Instrument Parameters on Peak Resolution

ParameterCondition A (Baseline)Condition BCondition C
Flow Rate (mL/min) 1.00.81.0
Temperature (°C) 303040
Rufinamide RT (min) 3.103.882.95
This compound RT (min) 3.123.912.98
Resolution (Rs) 0.81.21.1

Note: Data are hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Baseline HPLC Method for Rufinamide

This protocol is a starting point for the analysis of Rufinamide, based on published methods.

  • Column: C18, 100 mm x 3.0 mm, 3.5 µm particle size.

  • Mobile Phase: A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Isocratic elution with 50% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm or Mass Spectrometry (ESI+).

  • Sample Preparation: Protein precipitation of plasma samples with methanol.

Protocol 2: Workflow for Mobile Phase Optimization

This protocol outlines a systematic approach to optimizing the mobile phase to improve peak resolution.

Navigating the Stability of Rufinamide-15N,D2 in Stock Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Rufinamide-15N,D2, ensuring the stability of stock solutions is paramount for accurate and reproducible experimental outcomes. This technical support center provides essential guidance on the stability of this compound, drawing upon established knowledge of Rufinamide's chemical properties. It is important to note that while specific stability studies on this compound are not extensively published, the isotopic labeling is not expected to significantly alter the inherent chemical stability of the molecule. The information presented here is based on the stability profile of unlabeled Rufinamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in stock solutions?

A1: The stability of this compound in solution is primarily influenced by pH, the choice of solvent, and storage conditions, including temperature and light exposure. Forced degradation studies on Rufinamide have shown it to be particularly susceptible to acidic and alkaline hydrolysis[1][2][3].

Q2: Which solvents are recommended for preparing this compound stock solutions?

A2: Rufinamide exhibits good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF)[4]. Methanol is also a suitable solvent[1][5]. For aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of an organic solvent like DMF and then dilute with the aqueous buffer of choice. However, aqueous solutions are not recommended for long-term storage[4].

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: For optimal stability, stock solutions of Rufinamide prepared in organic solvents like DMSO should be stored at -20°C or -80°C[6]. When stored at -20°C, the solution is generally stable for up to a year, and at -80°C, for up to two years[6]. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day[4].

Q4: What are the known degradation pathways for Rufinamide?

A4: The primary degradation pathway for Rufinamide is hydrolysis of the carboxamide group, which is accelerated under acidic and basic conditions[1][7]. Studies have shown significant degradation when exposed to 1 N HCl and 1 N NaOH[1]. The molecule is relatively stable under neutral, oxidative, thermal, and photolytic stress conditions[1][2][3].

Q5: How can I check the stability of my this compound stock solution?

A5: The stability of a this compound stock solution can be assessed using a stability-indicating analytical method, most commonly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection[2][3][5][8][9]. This method can separate the parent compound from its degradation products, allowing for quantification of the remaining active ingredient.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitation in stock solution upon storage - Supersaturation of the solution.- Change in temperature affecting solubility.- Gently warm the solution and sonicate to redissolve the precipitate.- If precipitation persists, consider preparing a more dilute stock solution.- Ensure the storage temperature is appropriate for the solvent used.
Inconsistent experimental results - Degradation of the stock solution.- Inaccurate concentration due to solvent evaporation.- Prepare a fresh stock solution from solid material.- Verify the integrity of the stored solution using an analytical method like RP-HPLC.- Use tightly sealed vials to minimize solvent evaporation.
Appearance of unexpected peaks in chromatogram - Presence of degradation products.- Review the storage conditions and handling of the stock solution.- Compare the chromatogram with that of a freshly prepared standard.- Characterize the degradation products if necessary for the study.

Summary of Rufinamide Stability under Stress Conditions

Stress Condition Observation Extent of Degradation Reference
Acidic Hydrolysis (e.g., 0.1 N - 1 N HCl) Significant degradationHigh[1][2][3]
Alkaline Hydrolysis (e.g., 0.1 N - 1 N NaOH) Significant degradationHigh[1][3][10]
Neutral Hydrolysis StableLow[1]
Oxidative (e.g., 3% H₂O₂) StableLow[1][2][3]
Thermal (e.g., 80°C) StableVery Low[1][2][3]
Photolytic (UV light) StableVery Low[1][2][3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the required amount of this compound solid in a clean, dry vial.

  • Dissolution: Add the appropriate volume of the chosen solvent (e.g., DMSO, DMF, or Methanol) to achieve the desired concentration.

  • Mixing: Vortex or sonicate the solution until the solid is completely dissolved.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C, protected from light.

Protocol 2: Stability Assessment using RP-HPLC

This is a general protocol and should be optimized based on the specific instrumentation and column available.

  • System Preparation:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[1][2].

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile) is commonly used. A typical ratio is water:acetonitrile (40:60, v/v)[2][9].

    • Flow Rate: 0.8 - 1.0 mL/min[2][8].

    • Detection: UV detection at a wavelength of 215 nm or 293 nm[2][8].

  • Sample Preparation:

    • Dilute the this compound stock solution with the mobile phase to a suitable concentration for analysis (e.g., 50 µg/mL)[5][8].

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Record the chromatogram and determine the peak area of this compound.

  • Data Interpretation:

    • Compare the peak area of the stored sample with that of a freshly prepared standard solution at the same concentration.

    • A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. The percentage of remaining this compound can be calculated to assess stability.

Visualizing Experimental Workflows

experimental_workflow cluster_prep Stock Solution Preparation cluster_analysis Stability Analysis (RP-HPLC) weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve mix Vortex/Sonicate dissolve->mix store Store at -20°C / -80°C mix->store prepare_sample Dilute Stock Solution store->prepare_sample Retrieve for experiment inject Inject into HPLC prepare_sample->inject analyze Analyze Chromatogram inject->analyze interpret Interpret Data analyze->interpret

Caption: Workflow for preparing and analyzing this compound stock solutions.

degradation_pathway rufinamide This compound acid_hydrolysis Acidic Conditions (e.g., HCl) rufinamide->acid_hydrolysis base_hydrolysis Alkaline Conditions (e.g., NaOH) rufinamide->base_hydrolysis stable_conditions Neutral pH Oxidation Heat Light rufinamide->stable_conditions Stable degradation_product Degradation Product (Hydrolyzed Carboxamide) acid_hydrolysis->degradation_product base_hydrolysis->degradation_product

Caption: Primary degradation pathways for Rufinamide.

References

Best practices for storage and handling of Rufinamide-15N,D2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the storage and handling of Rufinamide-15N,D2, a labeled internal standard used in the quantitative analysis of Rufinamide.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored at -20°C for long-term stability. It is recommended to keep the compound in a tightly sealed container to prevent moisture absorption.

Q2: What is the proper way to handle this compound upon receipt?

A2: Upon receipt, the compound should be stored at the recommended temperature of -20°C. Before opening, allow the vial to warm to room temperature to avoid condensation, which could affect the compound's stability. All handling should be conducted in a well-ventilated area or a fume hood.

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When handling this compound, it is important to wear appropriate personal protective equipment, including chemical-resistant gloves, a laboratory coat, and safety glasses with side shields.

Q4: What are suitable solvents for preparing stock solutions of this compound?

A4: this compound is soluble in organic solvents such as methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO). For analytical applications, it is crucial to use high-purity, LC-MS grade solvents to avoid introducing contaminants.

Q5: How should I dispose of waste containing this compound?

A5: Waste containing this compound should be disposed of in accordance with local, state, and federal regulations for chemical waste. Consult your institution's environmental health and safety office for specific guidelines.

Quantitative Data Summary

ParameterValueReference
Molecular Formula C10H6D2F2N4O
Molecular Weight 240.21 g/mol
Long-Term Storage -20°C
Purity ≥98%
Appearance White to off-white solid

Experimental Protocol: Preparation of Stock and Working Solutions

This protocol outlines the steps for preparing a stock solution and subsequent working solutions of this compound for use as an internal standard in a typical LC-MS/MS analysis.

Materials:

  • This compound solid

  • LC-MS grade methanol

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Equilibration: Remove the vial of this compound from the -20°C freezer and allow it to equilibrate to room temperature for at least 30 minutes before opening.

  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Accurately weigh a specific amount (e.g., 1 mg) of this compound solid using a calibrated analytical balance.

    • Quantitatively transfer the weighed solid to a 1 mL Class A volumetric flask.

    • Add a small amount of LC-MS grade methanol to dissolve the solid.

    • Vortex the flask gently to ensure complete dissolution.

    • Bring the flask to the final volume with methanol and mix thoroughly.

    • This stock solution should be stored at -20°C when not in use.

  • Working Solution Preparation (e.g., 1 µg/mL):

    • Perform a serial dilution from the stock solution to achieve the desired concentration for the working internal standard solution.

    • For a 1 µg/mL working solution, pipette 10 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to the final volume with the appropriate solvent (e.g., a mixture of mobile phase components).

    • Vortex to ensure homogeneity.

    • This working solution can be stored at 2-8°C for short-term use or at -20°C for longer periods.

Troubleshooting Guide

Issue 1: Low or no signal from the internal standard (IS).

  • Possible Cause A: Degradation of the compound.

    • Solution: Ensure the compound has been stored correctly at -20°C and protected from light. Prepare a fresh stock solution from the solid material.

  • Possible Cause B: Incorrect dilution.

    • Solution: Verify all calculations and ensure that calibrated pipettes and volumetric flasks were used for the preparation of the working solution.

  • Possible Cause C: Instrument issues.

    • Solution: Check the mass spectrometer settings, including the specific transition for this compound, and ensure the instrument is performing optimally.

Issue 2: High variability in the internal standard response.

  • Possible Cause A: Inconsistent sample preparation.

    • Solution: Ensure the internal standard is added consistently to every sample and standard. Use a precise and calibrated pipette.

  • Possible Cause B: Poor solubility.

    • Solution: Ensure the internal standard is fully dissolved in the working solution. If precipitation is observed, consider using a different solvent or adjusting the concentration.

  • Possible Cause C: Adsorption to vials or tubing.

    • Solution: Use silanized glass vials or polypropylene (B1209903) vials to minimize adsorption. Prime the LC system with the working solution before analysis.

Issue 3: Presence of interfering peaks.

  • Possible Cause A: Contaminated solvent.

    • Solution: Use high-purity, LC-MS grade solvents for all solutions.

  • Possible Cause B: Cross-contamination.

    • Solution: Thoroughly clean all glassware and equipment. Use separate designated pipettes and flasks for the internal standard.

  • Possible Cause C: Isotopic contribution from the analyte.

    • Solution: This is generally not an issue with a D2-labeled standard but can be checked by injecting a high concentration of the unlabeled analyte and monitoring the IS transition.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_analysis Analysis Receive_and_Store Receive & Store at -20°C Equilibrate Equilibrate to Room Temperature Receive_and_Store->Equilibrate Weigh_Compound Accurately Weigh Equilibrate->Weigh_Compound Prepare_Stock Prepare Stock Solution (e.g., 1 mg/mL) Weigh_Compound->Prepare_Stock Prepare_Working Prepare Working IS Solution (e.g., 1 µg/mL) Prepare_Stock->Prepare_Working Spike_Samples Spike Samples & Standards with IS Prepare_Working->Spike_Samples LC_MS_Analysis LC-MS/MS Analysis Spike_Samples->LC_MS_Analysis Data_Processing Data Processing LC_MS_Analysis->Data_Processing

Caption: Experimental workflow for this compound.

troubleshooting_guide Check_Storage Was it stored at -20°C? Check_Prep Were dilutions correct? Check_Storage->Check_Prep Yes Sol_Fresh Solution: Prepare fresh stock Check_Storage->Sol_Fresh No Check_Instrument Are MS settings correct? Check_Prep->Check_Instrument Yes Sol_Recalc Solution: Recalculate & reprepare Check_Prep->Sol_Recalc No Sol_Tune Solution: Tune & calibrate MS Check_Instrument->Sol_Tune No Success Problem Resolved Check_Instrument->Success Yes Sol_Fresh->Success Sol_Recalc->Success Sol_Tune->Success

Caption: Troubleshooting low internal standard signal.

Validation & Comparative

The Gold Standard in Rufinamide Bioanalysis: A Comparative Guide to Method Validation Using Rufinamide-¹⁵N,D₂

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of rufinamide (B1680269) in biological matrices is paramount for pharmacokinetic assessments and clinical efficacy studies. The choice of internal standard is a critical factor influencing the reliability and robustness of bioanalytical methods. This guide provides an objective comparison of bioanalytical methods for rufinamide, highlighting the superior performance of the stable isotope-labeled internal standard (SIL-IS), Rufinamide-¹⁵N,D₂, over alternative approaches.

The use of a SIL-IS is widely recognized as the gold standard in quantitative bioanalysis by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). By incorporating stable heavy isotopes, Rufinamide-¹⁵N,D₂ is chemically and physically almost identical to the analyte, rufinamide. This near-perfect analogy ensures it experiences similar extraction recovery, ionization efficiency, and matrix effects, providing unparalleled accuracy and precision in measurement.[1]

Performance Comparison: Rufinamide-¹⁵N,D₂ vs. Alternative Internal Standards

While direct head-to-head comparative studies for rufinamide are not extensively published, a comprehensive review of existing validated methods reveals the significant advantages of employing a SIL-IS. The following tables summarize the performance characteristics of various bioanalytical methods for rufinamide, drawing from published literature.

Table 1: Performance Characteristics of LC-MS/MS Methods for Rufinamide Quantification

ParameterMethod with Rufinamide-¹⁵N,D₂ (Expected)Method with Analog IS (Lacosamide)[2]
Linearity Range Wide, with excellent correlation40 - 2000 ng/mL
Lower Limit of Quantification (LLOQ) Low ng/mL or sub-ng/mL5 ng/mL[2]
Accuracy (% Bias) Typically within ±5%Within ±15%
Precision (%CV) Typically <10%Within 15%
Matrix Effect Effectively compensatedPotential for variability
Extraction Recovery Variability effectively normalizedPotential for variability

Table 2: Performance Characteristics of HPLC-UV Methods for Rufinamide Quantification

ParameterMethod with Analog IS (Lacosamide)[3]Method with Analog IS (Piribedil)[4]
Linearity Range 0.5 - 50 µg/mL[3]13.84 ng/mL - 1000 ng/mL (in plasma)
Lower Limit of Quantification (LLOQ) 0.5 µg/mL[3]13.84 ng/mL (in plasma)[4]
Accuracy (% Recovery) 95.97% to 114.13%[3]Not explicitly stated
Precision (%CV) <10%[3]Not explicitly stated
Matrix Effect Not directly assessed by this methodNot directly assessed by this method
Extraction Recovery 73.1% to 85.2% (analyte)[5]Not explicitly stated

The data clearly indicates that while HPLC-UV methods are available, LC-MS/MS offers significantly higher sensitivity (lower LLOQ). The use of a SIL-IS like Rufinamide-¹⁵N,D₂ in an LC-MS/MS assay is anticipated to provide the most reliable data by minimizing the impact of matrix effects and variability in sample preparation, leading to higher accuracy and precision compared to methods using structural analogs as internal standards.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing bioanalytical assays. Below are representative protocols for sample preparation and analysis.

Experimental Protocol 1: LC-MS/MS with Analog IS (Lacosamide)[2]
  • Sample Preparation:

    • To 50 µL of plasma, add the internal standard (Lacosamide).

    • Precipitate proteins by adding methanol (B129727).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Inject the supernatant into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: Zorbax SB-C18 (100mm x 3mm, 3.5µm)

    • Mobile Phase: Isocratic mixture of water with 0.1% formic acid and methanol (50:50, v/v).

    • Flow Rate: Not specified.

    • Run Time: 4.5 minutes.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Rufinamide: m/z 239 → 127

      • Lacosamide (IS): m/z 251 → 108

Experimental Protocol 2: HPLC-UV with Analog IS (Lacosamide)[3]
  • Sample Preparation:

    • To a plasma sample, add the internal standard (Lacosamide).

    • Precipitate proteins using methanol.

    • Vortex and centrifuge.

    • Inject the supernatant into the HPLC-UV system.

  • Chromatographic Conditions:

    • Column: Prontosil CN (5 µm, 250 × 4.6 mm)[3]

    • Mobile Phase: Acetonitrile and water (10:90, v/v), adjusted to pH 3 with o-phosphoric acid.[3]

    • Flow Rate: 1 mL/min.[3]

    • Detection: UV at 210 nm.[3]

Visualizing the Workflow and Rationale

To further clarify the experimental process and the logical advantage of using a SIL-IS, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (Plasma) add_is Add Internal Standard (Rufinamide-¹⁵N,D₂ or Analog) start->add_is protein_precip Protein Precipitation (e.g., with Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification (Analyte/IS Ratio) detection->quantification

Caption: Bioanalytical workflow for Rufinamide quantification.

G cluster_ideal Ideal Internal Standard (Rufinamide-¹⁵N,D₂) cluster_alternative Alternative Internal Standard (e.g., Lacosamide) sil_is Rufinamide-¹⁵N,D₂ properties1 Identical Physicochemical Properties sil_is->properties1 analyte1 Rufinamide analyte1->properties1 behavior1 Co-elution Similar Ionization Similar Extraction Recovery properties1->behavior1 result1 Accurate Compensation for Variability behavior1->result1 analog_is Structural Analog properties2 Different Physicochemical Properties analog_is->properties2 analyte2 Rufinamide analyte2->properties2 behavior2 Different Elution Time Different Ionization Different Extraction Recovery properties2->behavior2 result2 Incomplete Compensation for Variability behavior2->result2

Caption: Rationale for using a stable isotope-labeled internal standard.

References

Performance Showdown: Rufinamide-15N,D2 versus a Structural Analog Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard (IS) is a critical decision in the development of robust and reliable bioanalytical methods. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection, thereby compensating for any potential variability and ensuring the accuracy and precision of the results. This guide provides a comprehensive comparison between the use of a stable isotope-labeled (SIL) internal standard, Rufinamide-15N,D2, and a common structural analog for the quantitative analysis of Rufinamide (B1680269).

The use of a SIL internal standard, such as this compound, is generally considered the gold standard in quantitative bioanalysis by mass spectrometry.[1][2] This is because its physical and chemical properties are nearly identical to the analyte, Rufinamide.[1][3] This ensures that it experiences the same degree of variability during sample extraction, and importantly, the same level of ion suppression or enhancement in the mass spectrometer.[1] In contrast, a structural analog IS, while chemically similar, may exhibit different extraction recovery, chromatographic retention, and ionization efficiency, which can potentially compromise the accuracy of the quantification.[1][4]

This guide will delve into the performance characteristics of these two types of internal standards, supported by experimental data and detailed methodologies, to aid researchers in making an informed decision for their specific analytical needs.

Performance Comparison: Stable Isotope-Labeled vs. Structural Analog Internal Standards

The following table summarizes the performance of a bioanalytical method for Rufinamide using Lacosamide, a structural analog, as the internal standard.

Table 1: Bioanalytical Method Validation Data for Rufinamide using a Structural Analog IS (Lacosamide)

ParameterPerformanceReference
Linearity (Concentration Range)0.5–50 µg/mL[5][6]
Correlation Coefficient (r²)≥ 0.99[5]
Accuracy95.97% to 114.13%[5][6]
Intra-day Precision (CV%)< 10%[6]
Inter-day Precision (CV%)< 10%[6]

The data in Table 1 demonstrates that a validated method using a structural analog internal standard can provide acceptable accuracy and precision. However, to illustrate the potential advantages of a SIL-IS, the following table presents a comparison for the immunosuppressant drug everolimus (B549166), where both a SIL-IS (everolimus-d4) and a structural analog IS (32-desmethoxyrapamycin) were evaluated.

Table 2: Comparative Performance of a Stable Isotope-Labeled IS vs. a Structural Analog IS for Everolimus [7]

ParameterEverolimus-d4 (SIL-IS)32-desmethoxyrapamycin (Analog IS)
Lower Limit of Quantification (LLOQ)1.0 ng/mL1.0 ng/mL
Analytical Recovery98.3% - 108.1%98.3% - 108.1%
Total Coefficient of Variation (CV%)4.3% - 7.2%4.3% - 7.2% (no significant difference)
Method Comparison (Slope vs. Independent Method)0.950.83
Correlation Coefficient (r)> 0.98> 0.98

The data from the everolimus study suggests that while both stable isotope-labeled and structural analog internal standards can yield acceptable results in terms of linearity, sensitivity, and precision, the stable isotope-labeled internal standard may offer superior accuracy, as indicated by the more favorable slope in the method comparison.[7] This is because a SIL internal standard is chemically and physically more similar to the analyte than a structural analog.[1][2]

Experimental Protocols

Below are representative experimental protocols for the bioanalysis of Rufinamide in human plasma using a structural analog internal standard, based on published methods.

1. Sample Preparation (Protein Precipitation) [5][8]

  • To a 50 µL aliquot of human plasma, add the internal standard solution (e.g., Lacosamide).[8]

  • Add a protein precipitating agent, such as methanol.[5][8]

  • Vortex mix the samples for approximately 30 seconds.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or vial for analysis.

2. Chromatographic Conditions (HPLC) [5][6]

  • Column: Prontosil CN (5 µm, 250 × 4.6 mm)[5][6]

  • Mobile Phase: Acetonitrile: Water (10:90, v/v), with pH adjusted to 3 with o-phosphoric acid[5][6]

  • Flow Rate: 1 mL/min[5][6]

  • Detection: UV at 210 nm[5][6]

3. Mass Spectrometric Conditions (for LC-MS/MS) [8]

  • Ionization Mode: Electrospray Positive Ionization (ESI+)[8]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[8]

  • MRM Transitions:

    • Rufinamide: m/z 239 → 127[8]

    • Lacosamide (IS): m/z 251 → 108[8]

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the therapeutic action of Rufinamide, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (e.g., with Methanol) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation supernatant->hplc msms MS/MS Detection hplc->msms quantification Quantification msms->quantification cluster_neuron Neuron na_channel Voltage-gated Sodium Channel prolonged_inactivation Prolonged Inactivation State na_channel->prolonged_inactivation inactivation_gate Inactivation Gate inactivation_gate->na_channel rufinamide Rufinamide rufinamide->inactivation_gate Stabilizes reduced_firing Reduced Sustained High-Frequency Firing prolonged_inactivation->reduced_firing

References

A Comparative Guide to Rufinamide Assay Linearity and Range

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of Rufinamide (B1680269) is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This guide provides a comparative assessment of the linearity and range of commonly employed analytical methods for Rufinamide determination, supported by experimental data from published studies.

Performance Comparison of Rufinamide Assays

The selection of an appropriate analytical method for Rufinamide quantification depends on factors such as the required sensitivity, the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most frequently validated techniques. The following tables summarize the key performance characteristics related to linearity and range for several published methods.

Table 1: Comparison of HPLC-UV Methods for Rufinamide Quantification

Linearity Range (µg/mL)Limit of Quantification (LOQ) (µg/mL)Correlation Coefficient (r²)Sample MatrixReference
0.25 - 20.00.250.998 (plasma), 0.999 (saliva)Human Plasma and Saliva[1][2][3]
50 - 150Not Reported0.999Bulk Drug[4]
0.5 - 7.50.310.99994Bulk Drug and Tablet Formulation[5]
0.5 - 50Not ReportedNot ReportedSpiked Human Plasma[6][7][8][9]
0.15 - 3.5Not ReportedNot ReportedActive Pharmaceutical Ingredient (API) and Pharmaceutical Preparations[10][11]
10 - 60Not ReportedNot ReportedBulk and Pharmaceutical Dosage Form[12]

Table 2: Performance of an LC-MS/MS Method for Rufinamide Quantification

Linearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Limit of Detection (LOD) (ng/mL)Sample MatrixReference
40 - 200051.25Human, Rat, and Rabbit Plasma[13]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical assays. Below are summaries of the experimental protocols for the highlighted HPLC-UV and LC-MS/MS methods.

HPLC-UV Method for Rufinamide in Human Plasma and Saliva[1][2][3]
LC-MS/MS Method for Rufinamide in Low Volume Plasma Samples[13]
  • Sample Preparation: Protein precipitation is performed on 50 μl plasma aliquots using methanol.

  • Chromatographic Separation: A Zorbax SB-C18 reversed-phase column (100mm × 3mm, 3.5μm) is used under isocratic conditions.

  • Mobile Phase: A mixture of water containing 0.1% formic acid and methanol (50:50, v/v).

  • Detection: Mass spectrometric detection is carried out in multiple reaction monitoring (MRM) mode with electrospray positive ionization (ESI+). The monitored ion transition for Rufinamide is m/z 239 → 127.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the linearity and range of a Rufinamide assay.

Assay_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Data Evaluation stock Prepare Rufinamide Stock Solution calibrators Prepare Calibration Standards (Series of Dilutions) stock->calibrators qc_samples Prepare Quality Control (QC) Samples stock->qc_samples injection Inject Standards and QC Samples calibrators->injection qc_samples->injection instrument_setup Set Up Analytical Instrument (HPLC/LC-MS) instrument_setup->injection data_acquisition Acquire Chromatographic Data (Peak Areas) injection->data_acquisition calibration_curve Construct Calibration Curve (Peak Area vs. Concentration) data_acquisition->calibration_curve linearity_assessment Assess Linearity (e.g., using r²) calibration_curve->linearity_assessment range_determination Determine Linear Range, LLOQ, and ULOQ linearity_assessment->range_determination

Caption: Workflow for Linearity and Range Assessment of a Rufinamide Assay.

References

Determining the Limit of Detection for Rufinamide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a robust and sensitive analytical method for quantifying Rufinamide (B1680269) is critical for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. This guide provides a comparative overview of analytical methodologies for determining the limit of detection (LOD) of Rufinamide, with a focus on the use of its stable isotope-labeled internal standard, Rufinamide-¹⁵N,D₂.

The use of a stable isotope-labeled internal standard, such as Rufinamide-¹⁵N,D₂, is the gold standard in quantitative mass spectrometry-based assays. It offers superior accuracy and precision by compensating for variations in sample preparation, matrix effects, and instrument response. This guide details an experimental protocol for determining the LOD of Rufinamide using this internal standard and compares it with other published methods.

Comparative Analysis of Analytical Methods

Several methods have been established for the quantification of Rufinamide in biological matrices, primarily employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following table summarizes the key performance characteristics of various methods, providing a benchmark for evaluating the performance of an assay using Rufinamide-¹⁵N,D₂.

ParameterMethod 1 (LC-MS/MS)[1][2]Method 2 (HPLC-UV)[3][4]Method 3 (LC-MS/MS)
Analyte RufinamideRufinamide19 Antiepileptic Drugs (including Rufinamide)
Internal Standard Lacosamide[1][2]Lacosamide[3][4]14 Stable Isotope Labeled Internal Standards
Matrix Human, Rat, and Rabbit Plasma[1][2]Human Plasma[3][4]Human Plasma
Limit of Detection (LOD) 1.25 ng/mL[1][2]Not ReportedNot Reported for individual analytes
Lower Limit of Quantification (LLOQ) 5 ng/mL[1][2]0.5 µg/mL[3][4]Analyte dependent
Linearity Range 40 - 2000 ng/mL[1]0.5 - 50 µg/mL[3][4]Analyte dependent
Sample Preparation Protein Precipitation[1]Protein Precipitation[3]Protein Precipitation

Experimental Protocol: Determining the LOD of Rufinamide with Rufinamide-¹⁵N,D₂

This protocol outlines a typical workflow for determining the LOD of Rufinamide in human plasma using Rufinamide-¹⁵N,D₂ as an internal standard via LC-MS/MS.

1. Materials and Reagents:

  • Rufinamide reference standard

  • Rufinamide-¹⁵N,D₂ internal standard

  • Control human plasma

  • HPLC-grade methanol, acetonitrile (B52724), and water

  • Formic acid

2. Standard Solution Preparation:

  • Prepare a stock solution of Rufinamide (1 mg/mL) in methanol.

  • Prepare a stock solution of Rufinamide-¹⁵N,D₂ (1 mg/mL) in methanol.

  • Prepare a series of working standard solutions of Rufinamide by serial dilution of the stock solution.

  • Prepare a working internal standard solution of Rufinamide-¹⁵N,D₂ (e.g., 100 ng/mL) in methanol.

3. Sample Preparation:

  • Spike 90 µL of control human plasma with 10 µL of the appropriate Rufinamide working standard solution to create calibration standards and quality control (QC) samples.

  • To 100 µL of each plasma sample, add 10 µL of the working internal standard solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Rufinamide: Precursor ion > Product ion (to be determined based on tuning)

    • Rufinamide-¹⁵N,D₂: Precursor ion > Product ion (to be determined based on tuning)

5. LOD Determination:

  • Prepare a series of plasma samples with decreasing concentrations of Rufinamide.

  • Analyze the samples using the developed LC-MS/MS method.

  • The LOD is typically determined as the concentration that produces a signal-to-noise ratio of at least 3.

Workflow for LOD Determination

LOD_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Determination Start Start: Blank Plasma Spike_Analyte Spike with Rufinamide Standards Start->Spike_Analyte Spike_IS Add Rufinamide-¹⁵N,D₂ (IS) Spike_Analyte->Spike_IS Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation LOD_Calc Determine LOD (S/N ≥ 3) Ratio_Calculation->LOD_Calc End End: LOD Established LOD_Calc->End

Caption: Experimental workflow for determining the Limit of Detection (LOD).

Alternative Methodologies

While LC-MS/MS with a stable isotope-labeled internal standard is the preferred method for bioanalytical studies due to its high selectivity and sensitivity, other techniques can be employed for the determination of Rufinamide.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is more accessible in laboratories that may not have mass spectrometry capabilities.[3][4][5] However, it generally offers lower sensitivity and may be more susceptible to interference from matrix components compared to LC-MS/MS.[3][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with a Non-Isotopically Labeled Internal Standard: In the absence of a stable isotope-labeled internal standard, a structurally similar compound can be used.[1][2] While this is a valid approach, it may not fully compensate for all sources of variability in the way a stable isotope-labeled standard does.

References

Evaluating the Robustness of a Bioanalytical Method with Rufinamide-15N,D2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The integrity of pharmacokinetic and toxicokinetic data hinges on the robustness of the bioanalytical methods employed. The choice of an appropriate internal standard is a critical determinant of method performance, directly impacting the accuracy and precision of results. This guide provides an objective comparison of bioanalytical methods for the antiepileptic drug Rufinamide, evaluating the superior robustness conferred by a stable isotope-labeled internal standard (SIL-IS), Rufinamide-15N,D2, against methods utilizing structural analog internal standards.

Stable isotope-labeled internal standards are widely recognized as the gold standard in quantitative bioanalysis. By incorporating heavy isotopes such as ¹⁵N and ²H (deuterium), this compound is chemically identical to the analyte, Rufinamide. This near-perfect analogy ensures that it experiences the same variations during sample preparation, chromatography, and ionization, effectively normalizing for potential errors and leading to more reliable data.

Comparative Performance of Internal Standards

The use of a stable isotope-labeled internal standard like this compound significantly enhances the robustness of a bioanalytical method. The following table summarizes the expected performance characteristics in comparison to a method using a structural analog internal standard. The data is representative of typical performance improvements observed in LC-MS/MS assays.

Performance ParameterMethod with this compound (SIL-IS)Method with Structural Analog ISJustification
Accuracy (% Bias) Typically within ±5%Can exceed ±15%This compound co-elutes with and has the same ionization efficiency as Rufinamide, providing more effective correction for matrix effects and extraction variability.
Precision (% RSD) Generally < 10%Often > 15%The SIL-IS more closely tracks the analyte's behavior throughout the analytical process, leading to significantly better precision.
Matrix Effect Effectively compensatedVariable and often significantDue to its identical chemical nature, this compound experiences the same degree of ion suppression or enhancement as the analyte, allowing for accurate normalization.
Extraction Recovery Variability Variations are accounted forVariable and difficult to trackThe nearly identical physicochemical properties ensure that the extraction recovery of the SIL-IS closely mirrors that of Rufinamide.

Experimental Protocols

A robust bioanalytical method for Rufinamide in human plasma using this compound would typically involve the following procedures.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and efficient method for extracting Rufinamide from plasma samples.

  • To 100 µL of human plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound in methanol (B129727), e.g., 1 µg/mL).

  • Vortex the sample for 10 seconds to ensure thorough mixing.

  • Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the sensitive and selective quantification of Rufinamide.

  • Chromatographic Column: A reversed-phase column, such as a Zorbax SB-C18 (100mm x 3mm, 3.5µm), is suitable for the separation.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of 0.1% formic acid in water and methanol (e.g., 50:50, v/v) can be used.

  • Flow Rate: A typical flow rate would be in the range of 0.4-0.6 mL/min.

  • Injection Volume: 10 µL of the reconstituted sample is injected.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer with electrospray ionization (ESI) in the positive ion mode.

  • MRM Transitions:

    • Rufinamide: m/z 239 → 127

    • This compound: The specific transition would be determined by the exact mass of the stable isotope-labeled standard, which would be slightly higher than that of Rufinamide.

Method Robustness Evaluation

To evaluate the robustness of the bioanalytical method, small, deliberate variations are made to the method parameters to assess the impact on the results. According to ICH M10 guidelines, this may include:

  • Varying the mobile phase composition (e.g., ±2% in the organic solvent ratio).

  • Altering the pH of the aqueous mobile phase (e.g., ±0.2 units).

  • Using different batches of chromatographic columns.

  • Changing the column temperature (e.g., ±5°C).

  • Varying the flow rate (e.g., ±5%).

The accuracy and precision of quality control (QC) samples are evaluated under these varied conditions. A method is considered robust if the results remain within the acceptance criteria (typically ±15% for accuracy and ≤15% for precision).

Visualizing the Workflow and Principles

To better illustrate the experimental process and the underlying principles of using a stable isotope-labeled internal standard, the following diagrams are provided.

A Comparative Guide to Inter-day and Intra-day Variability in Rufinamide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of Rufinamide (B1680269) in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. The reliability of an analytical method is determined by its performance over time, assessed through inter-day (between days) and intra-day (within a day) variability. This guide provides a comparative analysis of different analytical methods for Rufinamide, focusing on their reported precision.

Quantitative Comparison of Analytical Methods

The following tables summarize the inter-day and intra-day precision of various analytical methods used for the quantification of Rufinamide. The data is presented as the relative standard deviation (%RSD), a measure of precision, where a lower value indicates higher precision.

Table 1: Inter-day and Intra-day Precision of HPLC-UV Methods for Rufinamide Analysis

MethodAnalyte ConcentrationIntra-day Precision (%RSD)Inter-day Precision (%RSD)
RP-HPLC-UV[1] 10 µg/mL0.290.76
20 µg/mL0.180.64
50 µg/mL0.140.59
RP-HPLC-UV[2] Not Specified< 10< 10
HPLC-UV[3] Quality Control Samples< 14.5 (overall imprecision)< 14.5 (overall imprecision)
RP-HPLC[4] 1, 2, and 3 µg/mL0.302 - 0.807Not explicitly stated, but overall precision for spectrophotometric and HPLC methods was 0.101-0.637% and 0.302-0.807% respectively.

Table 2: Inter-day and Intra-day Precision of LC-MS/MS Method for Rufinamide Analysis

MethodAnalyte ConcentrationIntra-day Precision (%RSD)Inter-day Precision (%RSD)
LC-MS/MS[5] Not SpecifiedNot explicitly stated in abstractNot explicitly stated in abstract, but method provides accuracy and precision

Note: The LC-MS/MS method abstract states the method provides accuracy and precision but does not provide specific %RSD values for inter-day and intra-day variability.[5]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are the experimental protocols for the key methods cited.

1. RP-HPLC-UV Method[1]

  • Chromatographic System: A C18 column (250 mm × 4.6 mm, 5 µm) was used.

  • Mobile Phase: A mixture of water and acetonitrile (B52724) (40:60, v/v) was used as the mobile phase.

  • Flow Rate: The flow rate was maintained at 0.8 mL/min.

  • Detection: UV detection was performed at 215 nm.

  • Linearity: The method demonstrated linearity over a concentration range of 1.0–200 µg/mL.

2. RP-HPLC Method with UV Detection[2]

  • Chromatographic System: A Prontosil CN column (5 μm, 250 × 4.6 mm) was utilized.

  • Sample Preparation: Plasma proteins were precipitated using methanol (B129727).

  • Mobile Phase: An isocratic elution was performed with a mobile phase of acetonitrile and water (10:90, v/v), with the pH adjusted to 3 using a 0.01 N aqueous solution of o-phosphoric acid.

  • Flow Rate: The flow rate was 1 mL/min.

  • Detection: UV detection was carried out at 210 nm.

  • Linearity: The method was linear over a concentration range of 0.5–50 μg/mL in plasma.

3. HPLC-UV Method for Mouse Plasma and Tissues[3]

  • Sample Preparation: A combination of protein precipitation and liquid-liquid extraction was used to extract Rufinamide and the internal standard (chloramphenicol) from plasma or tissue homogenates.

  • Chromatographic System: Separation was achieved on a LiChroCART® Purospher Star column (C18, 55 mm × 4 mm; 3 μm) protected by a LiChroCART® Purospher Star pre-column (C18, 4 mm × 4 mm; 5 μm) at 35 °C.

  • Mobile Phase: An isocratic mobile phase of water/acetonitrile (82:18, v/v) was used.

  • Flow Rate: The flow rate was 1.0 mL/min.

  • Detection: A diode-array detector was set at 210 nm.

  • Linearity: The method was linear over a concentration range of 0.1-30 μg/mL.

4. LC-MS/MS Method[5]

  • Sample Preparation: Protein precipitation with methanol was performed on 50 μl plasma samples.

  • Chromatographic System: A reversed-phase Zorbax SB-C18 column (100 mm × 3 mm, 3.5 μm) was used for chromatographic separation under isocratic conditions.

  • Mobile Phase: The mobile phase consisted of a mixture of water with 0.1% formic acid and methanol (50:50, v/v).

  • Detection: Mass spectrometric detection was performed in multiple reaction monitoring (MRM) mode with electrospray positive ionization (ESI). The monitored ion transition for Rufinamide was m/z 239 → 127.

  • Linearity: The concentration range was 40-2000 ng/ml in plasma.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the analysis of Rufinamide in plasma samples using a chromatographic method.

Rufinamide_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_chromatography Chromatographic Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample Precipitation Protein Precipitation (e.g., with Methanol) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection Injection into HPLC/LC-MS System Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Result Concentration Result Quantification->Result

Caption: Experimental workflow for Rufinamide analysis.

This guide highlights that both HPLC-UV and LC-MS/MS methods can provide high precision for the determination of Rufinamide. The choice of method will depend on the specific requirements of the study, such as the required sensitivity, sample matrix, and available instrumentation. The provided data and protocols serve as a valuable resource for selecting and implementing a suitable analytical method for Rufinamide quantification.

References

Safety Operating Guide

Essential Safety and Logistical Protocols for Handling Rufinamide-15N,D2

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive safety protocols and operational guidance for the handling and disposal of Rufinamide-15N,D2 in a laboratory setting. The procedures outlined are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure risk and ensuring proper disposal of waste materials. Given that this compound is an isotopically labeled version of Rufinamide, the safety precautions are based on the toxicological properties of the parent compound.

Hazard Identification and Classification

Rufinamide is classified as a hazardous substance. The primary health risks associated with Rufinamide include:

  • Carcinogenicity: Suspected of causing cancer (Category 2).[1]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child (Category 2).[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness (Category 3).[1]

  • Harmful if swallowed, in contact with skin, or if inhaled. [2]

The isotopically labeled this compound is expected to have the same toxicological properties as Rufinamide. Therefore, it must be handled as a potent compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for Rufinamide.

Table 1: Physical and Chemical Properties

PropertyValueSource
Chemical Formula C₁₀H₈F₂N₄O[3][4][5]
Molecular Weight 238.19 g/mol [3][4][5]
Appearance White, crystalline, odorless powder[5]
Solubility Soluble in DMSO (100mM)[6]
Storage Room temperature (desiccate)[6]

Table 2: Hazard Classification and Exposure Limits

ClassificationCategoryHazard Statement
Carcinogenicity 2H351: Suspected of causing cancer[1]
Reproductive Toxicity 2H361: Suspected of damaging fertility or the unborn child[1]
Specific Target Organ Toxicity (Single Exposure) 3H336: May cause drowsiness or dizziness[1][7]
Occupational Exposure Limit (OEL) - Calculated -3 mg/m³ (for developmental toxicity)[8]

Operational Plan for Safe Handling

A systematic approach is crucial for handling this compound to minimize exposure. The following step-by-step procedures should be followed.

Engineering Controls and Personal Protective Equipment (PPE)
  • Primary Engineering Control: All handling of this compound powder, including weighing and solution preparation, must be conducted in a certified chemical fume hood or a ventilated laminar flow enclosure to prevent inhalation of airborne particles.[9]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.

TaskRequired PPE
General Laboratory Access - Safety glasses with side shields- Laboratory coat- Closed-toe shoes
Handling Powder (Weighing, Aliquoting) - Full-face respirator with appropriate particulate filters- Chemical-resistant disposable gown or coveralls- Double gloves (e.g., nitrile)- Disposable shoe covers
Handling Solutions - Chemical splash goggles- Laboratory coat- Nitrile gloves
Experimental Protocols

2.1. Receiving and Storage

  • Upon receipt, visually inspect the container for any damage or leaks.

  • The container should be labeled "this compound - Potent Compound - Handle with Caution."

  • Store the compound in a designated, locked, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]

  • Maintain a detailed inventory log for the compound.

2.2. Weighing and Solution Preparation

  • Preparation:

    • Designate a specific area within the chemical fume hood for handling this compound.

    • Cover the work surface with disposable absorbent bench paper.

    • Assemble all necessary equipment (spatulas, weigh boats, vials, solvent, etc.) before starting.

  • Weighing:

    • Don the appropriate PPE for handling powder.

    • Carefully transfer the required amount of this compound to a disposable weigh boat.

    • Use a dedicated set of utensils for this compound.

    • Close the primary container immediately after weighing.

  • Solution Preparation:

    • Place the weigh boat containing the compound into the receiving vessel (e.g., a vial or flask).

    • Slowly add the solvent to the vessel, ensuring no splashing occurs.

    • Cap the vessel and mix gently until the compound is fully dissolved.

    • For extended storage, solutions should be kept at -20°C for up to one month.[6]

2.3. Post-Handling Decontamination

  • Wipe down the work surface in the fume hood with an appropriate cleaning agent.

  • Decontaminate all non-disposable equipment used.

  • Carefully doff PPE in a manner that avoids self-contamination.

  • Dispose of all contaminated disposable items in the designated hazardous waste container.

  • Wash hands thoroughly with soap and water after completing the work.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation

All waste generated from handling this compound must be segregated as hazardous pharmaceutical waste. Use clearly labeled, leak-proof containers.

  • Solid Waste:

    • Contaminated PPE (gloves, gowns, shoe covers)

    • Disposable labware (weigh boats, pipette tips)

    • Bench paper

    • Empty primary containers

  • Liquid Waste:

    • Unused or expired solutions of this compound

    • Solvents used for cleaning and decontamination

Disposal Procedures
  • Solid Waste:

    • Collect all solid waste in a designated, sealed, and labeled hazardous waste bag or container.

    • The container should be clearly marked as "Hazardous Pharmaceutical Waste - this compound".

  • Liquid Waste:

    • Collect all liquid waste in a sealed, labeled, and chemical-resistant container.

    • Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Final Disposal:

    • All this compound waste must be disposed of through a licensed hazardous waste management company.

    • High-temperature incineration is the recommended disposal method for pharmaceutical waste.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

SafeHandlingWorkflow start Start: Receive this compound receive_store 1. Receive & Store - Inspect container - Store in designated area - Log inventory start->receive_store end_node End: Final Disposal prepare_ppe 2. Prepare for Handling - Designate work area in fume hood - Assemble equipment - Don appropriate PPE receive_store->prepare_ppe weigh_dissolve 3. Weigh & Prepare Solution - Handle powder in fume hood - Use disposable weigh boat - Slowly add solvent prepare_ppe->weigh_dissolve experiment 4. Conduct Experiment - Perform all manipulations in fume hood weigh_dissolve->experiment decontaminate 5. Decontaminate - Clean work surfaces & equipment - Doff PPE correctly experiment->decontaminate segregate_waste 6. Segregate Waste - Separate solid and liquid waste - Use labeled, sealed containers decontaminate->segregate_waste dispose 7. Arrange for Disposal - Contact licensed waste vendor - Follow regulatory requirements segregate_waste->dispose dispose->end_node

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.